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1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione Documentation Hub

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  • Product: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
  • CAS: 1097788-45-8

Core Science & Biosynthesis

Foundational

physicochemical properties of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione Introduction The succinimide moiety, a five-membered ring containing an imide group (pyrrolidine-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Introduction

The succinimide moiety, a five-membered ring containing an imide group (pyrrolidine-2,5-dione), is a privileged scaffold in medicinal chemistry.[1] Compounds incorporating this heterocyclic system exhibit a wide range of biological activities, including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties.[1] The specific compound, 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, combines this active core with a substituted phenyl ring, presenting a molecule of interest for further investigation in drug discovery and development.

A thorough understanding of a compound's physicochemical properties is fundamental to its progression from a laboratory curiosity to a viable therapeutic candidate.[2] These properties—such as solubility, melting point, and stability—govern critical aspects of a drug's behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation feasibility.[2][3] This guide provides a comprehensive overview of the core and details the authoritative experimental protocols required for their determination.

Compound Identification and Physicochemical Profile

Characterizing a novel chemical entity begins with establishing its fundamental identifiers and properties. While extensive experimental data for this specific molecule is not widely published, its properties can be predicted using computational models and inferred from related structures. The following table summarizes these key characteristics.

PropertyValueSource
IUPAC Name 1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dioneN/A
Molecular Formula C₁₁H₉ClN₂O₄Computed
Molecular Weight 268.66 g/mol Computed
CAS Number Not availableN/A
Canonical SMILES C1C(C(=O)N(C1=O)CC2=C(C=C(C=C2)Cl)[O-])N/A

A note on data origin: In the absence of published experimental values, properties are derived from computational modeling based on the compound's structure. The experimental protocols detailed below are essential for empirical validation.

Caption: Chemical structure of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.

Experimental Determination of Physicochemical Properties

The following sections detail the standard methodologies for empirically determining the key physicochemical properties of a small molecule compound like 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.

Melting Point Determination

Rationale: The melting point is a critical indicator of a crystalline solid's purity. Pure compounds typically exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.[4] The capillary method is a widely used, reliable technique for this measurement.[5]

Protocol: Capillary Method

  • Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Jab the open end of a capillary tube into the powder to collect a small sample.[6]

  • Packing: Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the closed end. The packed sample height should be 2-3 mm.[6][7]

  • Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus.[6]

  • Heating and Observation:

    • For an unknown compound, perform a rapid initial heating (>10°C/min) to determine an approximate melting range.[7]

    • Allow the apparatus to cool, then use a fresh sample for a precise measurement.

    • Heat rapidly to about 20°C below the approximate melting point.[6]

    • Reduce the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[6]

  • Data Recording: Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the compound's melting point.

Aqueous and Organic Solubility Profiling

Rationale: Solubility is a crucial property that profoundly impacts a drug's absorption and bioavailability.[2] Poor aqueous solubility is a major hurdle in drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[8][9]

Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed glass vial.[8]

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the compound.[8]

  • Quantification: Accurately determine the concentration of the compound in the clear, saturated filtrate using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

  • Calibration and Reporting: Generate a calibration curve using standard solutions of the compound at known concentrations to ensure accurate quantification.[8] Report the solubility in units such as mg/mL or µg/mL at the specified temperature.

Caption: Workflow for the shake-flask solubility determination method.[8]

Chemical Stability Assessment

Rationale: Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[10][11] These studies are essential for determining a compound's re-test period or shelf life and recommended storage conditions, and are governed by guidelines from the International Council for Harmonisation (ICH).[10][12][13]

Protocol: Long-Term and Accelerated Stability Studies

  • Batch Selection: Use at least three primary batches of the compound for formal stability studies to assess batch-to-batch variability.[11]

  • Storage Conditions: Store samples of the compound under various ICH-defined conditions.[12][14]

    • Long-Term Testing: 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[11][14]

    • Accelerated Testing: 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[12][14]

  • Sampling Plan: Pull samples at predetermined time points.

    • For long-term studies, typical points are 0, 3, 6, 9, 12, 18, 24, and 36 months.[11][12]

    • For accelerated studies, a minimum of three points (e.g., 0, 3, and 6 months) is recommended.[11]

  • Analysis: At each time point, analyze the samples using a validated, stability-indicating analytical method (typically HPLC). This method must be able to separate the intact compound from any potential degradation products.

  • Attributes to Monitor: The testing should monitor attributes susceptible to change, including:

    • Assay: Quantification of the active compound.

    • Purity: Detection and quantification of any degradation products.

    • Appearance: Any changes in physical form, color, or clarity.[14]

  • Stress Testing (Forced Degradation): To understand potential degradation pathways, subject the compound to more extreme conditions than those in accelerated testing. This includes high temperatures (e.g., 50°C, 60°C), high humidity (>75% RH), exposure to light (photostability), and evaluation across a range of pH values in solution.[14]

Application of Physicochemical Data in Research and Development

The empirical data generated from these protocols are not merely descriptive; they are predictive and directive for the drug development process.

  • Melting Point data helps confirm the identity and purity of newly synthesized batches, ensuring consistency in subsequent biological assays.

  • Solubility is a primary determinant of oral bioavailability.[2] A compound with poor aqueous solubility may require formulation strategies such as salt formation, co-crystals, or amorphous solid dispersions to be developed into an effective oral medication.

  • Stability data directly informs the shelf life, storage requirements (e.g., refrigeration, protection from light), and packaging for the final drug product.[13] Understanding degradation pathways from stress testing is crucial for identifying and controlling impurities, which is a key regulatory requirement.[11]

By systematically characterizing these core physicochemical properties, researchers can make informed decisions, mitigate risks, and accelerate the translation of promising molecules like 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione into potential therapeutic agents.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]

  • University of Texas at Dallas. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • California State University, Long Beach. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • Omori UK. (2025, December 17). Key Guidelines for Stability Testing of Pharmaceutical Products. Retrieved from [Link]

  • International Council for Harmonisation. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Edisco. (n.d.). Melting point determination. Retrieved from [Link]

  • Comer, J., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. National Institutes of Health. Retrieved from [Link]

  • Broccatelli, F., et al. (2016, May 19). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. National Institutes of Health. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

  • ResearchGate. (2026, January 3). Characterization of Small-Molecule Compounds. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • National Taiwan Normal University. (n.d.). Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. Retrieved from [Link]

  • International Council for Harmonisation. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • bioRxiv. (2024, February 2). Physicochemical Principles Driving Small Molecule Binding to RNA. Retrieved from [Link]

  • ResearchGate. (n.d.). Guidelines for Drug Stability and Stability Testing. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Physicochemical Profiling. Retrieved from [Link]

  • MDPI. (2024, December 6). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione. PubChem. Retrieved from [Link]

  • Springer. (n.d.). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. Retrieved from [Link]

  • MolPort. (n.d.). 1-(3-chloro-2-methylphenyl)-3-[(4-chlorophenyl)methyl]pyrrolidine-2,5-dione. Retrieved from [Link]

  • ChemSrc. (2025, September 23). 1-(4-chlorophenyl)-3-phenylpyrrolidine-2,5-dione. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-Chlorophenyl)-1-(4-methyl-2-pyridinyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-(3-Chloro-2-nitrophenyl)pyrrolidine-2,5-dione. PubChem. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Antimicrobial Activity Studies of 1- and 2-[4-{(4-Chloro phenyl)phenyl methyl}- 1-piperazinyl]sulphonyl naphthalenes. Retrieved from [Link]

  • ChemSrc. (2026, February 28). 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)amino]pyrrolidine-2,5-dione. Retrieved from [Link]

  • JSM Chemistry. (2015, July 6). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1-(4-Morpholinylmethyl)-2,5-pyrrolidinedione. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

  • Google Patents. (n.d.). US8697876B2 - Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists.

Sources

Exploratory

An In-Depth Technical Guide to 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Introduction and Compound Overview 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, also known as N-(4-chloro-3-nitrobenzyl)succinimide, belongs to...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Overview

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, also known as N-(4-chloro-3-nitrobenzyl)succinimide, belongs to the class of N-substituted succinimides. This family of compounds is of significant interest in the field of drug development due to their diverse biological activities. The succinimide ring is a key pharmacophore in a variety of established and experimental therapeutic agents. The 4-chloro-3-nitrophenyl moiety is an important structural motif in medicinal chemistry, often incorporated to modulate the electronic and lipophilic properties of a molecule, potentially influencing its biological activity and pharmacokinetic profile.

Chemical Structure:

Figure 1: Chemical Structure of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.

Table 1: Compound Identification

IdentifierValue
IUPAC Name 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
Synonyms N-(4-chloro-3-nitrobenzyl)succinimide
CAS Registry Number Not readily available in public databases
Molecular Formula C₁₁H₉ClN₂O₄
Molecular Weight 268.66 g/mol

Proposed Synthesis Pathway

The most direct and widely established method for the synthesis of N-substituted succinimides is the reaction of a primary amine with succinic anhydride.[1] This reaction typically proceeds through a two-step mechanism:

  • Ring-opening of Succinic Anhydride: The primary amine acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of a succinamic acid intermediate. This step is generally fast and occurs under mild conditions.[2]

  • Cyclodehydration: The succinamic acid intermediate is then heated, often in the presence of a dehydrating agent or a catalyst, to induce an intramolecular condensation. This step eliminates a molecule of water and forms the stable five-membered succinimide ring.

For the synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, the required precursors are 4-chloro-3-nitrobenzylamine and succinic anhydride.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Final Product 4-Chloro-3-nitrobenzylamine 4-Chloro-3-nitrobenzylamine Reaction Vessel Reaction Vessel 4-Chloro-3-nitrobenzylamine->Reaction Vessel Succinic Anhydride Succinic Anhydride Succinic Anhydride->Reaction Vessel Succinamic Acid Succinamic Acid Reaction Vessel->Succinamic Acid Ring Opening Target Molecule Target Molecule Succinamic Acid->Target Molecule Cyclodehydration

Figure 2: Proposed synthesis workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a general procedure based on established methods for N-substituted succinimide synthesis.[1][3] Optimization of reaction times, temperatures, and purification methods may be necessary.

Materials:

  • 4-Chloro-3-nitrobenzylamine

  • Succinic anhydride

  • Glacial acetic acid

  • Zinc powder (optional, as a catalyst)[3]

  • Deionized water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve equimolar amounts of 4-chloro-3-nitrobenzylamine and succinic anhydride in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of cold water with stirring. A precipitate of the crude product should form.

  • Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any remaining acetic acid and unreacted starting materials.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature.

Physicochemical Properties and Reactivity

While experimental data for the target molecule is not available, its properties can be predicted based on its structure and the known characteristics of related compounds.

Table 2: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance White to off-white crystalline solidBased on the appearance of similar N-substituted succinimides.
Solubility Sparingly soluble in water, soluble in common organic solvents (e.g., acetone, ethyl acetate, dichloromethane).The aromatic and succinimide components suggest some polarity, while the overall structure is largely nonpolar.
Melting Point Expected to be a relatively high melting solid.The planar aromatic ring and the polar succinimide group allow for efficient crystal packing.

The reactivity of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione will be dictated by its constituent functional groups:

  • Succinimide Ring: The imide protons on the carbon atoms adjacent to the carbonyl groups are weakly acidic and can be removed by a strong base. The carbonyl groups are susceptible to nucleophilic attack, which can lead to ring-opening reactions under certain conditions.

  • 4-Chloro-3-nitrophenyl Group: The nitro and chloro substituents are electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the carbon bearing the chlorine atom.[1]

Potential Applications in Research and Drug Development

N-substituted succinimides are a versatile class of compounds with a wide range of reported biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. The 4-chloro-3-nitrophenyl moiety is present in a number of compounds with demonstrated biological activity. The combination of these two structural features in 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione makes it an interesting candidate for screening in various biological assays.

Potential areas of investigation include:

  • Anticancer Research: The nitrophenyl group is a common feature in many anticancer agents.

  • Antimicrobial Drug Discovery: The chloro and nitro functionalities on the aromatic ring could impart antimicrobial properties.

  • Materials Science: The polar nature of the molecule and its potential for hydrogen bonding could make it a useful building block for novel materials.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis, characterization, and potential applications of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. While a CAS Registry Number and experimental data are not currently available in the public domain, the proposed synthesis is based on well-established and reliable chemical transformations. The information presented herein is intended to serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential utility of this novel compound.

References

  • International Journal of Chemical and Physical Sciences. (n.d.). One Pot Green Synthesis of N- substituted Succinimide. Retrieved from [Link]

  • Beilstein Archives. (2023, January 31). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Retrieved from [Link]

  • MDPI. (2019, September 7). Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. Retrieved from [Link]

Sources

Foundational

Unveiling the Polypharmacology of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione Derivatives: A Technical Guide to Mechanisms of Action

Executive Summary The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged, highly versatile structure in medicinal chemistry[1]. While simple alkyl-substituted succinimides (e.g., ethosuximide) are clinically es...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged, highly versatile structure in medicinal chemistry[1]. While simple alkyl-substituted succinimides (e.g., ethosuximide) are clinically established as narrow-spectrum antiepileptics[2], functionalizing the imide nitrogen (N1) with a 1-[(4-chloro-3-nitrophenyl)methyl] moiety fundamentally expands the molecule's target landscape. This specific N-benzyl substitution—characterized by electron-withdrawing chloro and nitro groups—transforms the core scaffold into a polypharmacological agent. This whitepaper details the structural rationale, primary mechanisms of action (MoA), and the self-validating experimental workflows required to characterize these derivatives across neurological and metabolic targets.

Structural Rationale & Structure-Activity Relationship (SAR)

As a Senior Application Scientist, I approach molecular design by analyzing the causality between a compound's 3D topology and its target engagement. The efficacy of 1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is driven by two distinct structural domains:

  • The Pyrrolidine-2,5-dione Core : This non-planar, sp3-hybridized ring mimics a rigidified peptide bond. It undergoes "pseudorotation," allowing it to efficiently explore 3D pharmacophore space and present its carbonyl oxygens as potent hydrogen bond acceptors to target proteins[1].

  • The 4-Chloro-3-nitrobenzyl Moiety : N-alkylation with this specific aromatic system serves a dual purpose. First, it significantly increases the partition coefficient (LogP), driving the blood-brain barrier (BBB) permeation required for central nervous system (CNS) activity[2]. Second, the polarized aromatic ring acts as an optimal geometric fit for the hydrophobic "specificity pockets" of metabolic enzymes, utilizing the nitro group for deep-pocket hydrogen bonding and the chloro-aromatic ring for π-π stacking[3].

Primary Mechanisms of Action

Mechanism I: Neuromodulation via Voltage-Gated Ion Channel Blockade

The classic mechanism for succinimide derivatives is the state-dependent blockade of voltage-gated ion channels, specifically T-type calcium channels (CaV3.x) and voltage-gated sodium channels (NaV1.x)[4].

  • Molecular Interaction : The imide core coordinates with the S6 segments of the channel pore, stabilizing the channel in an inactive state[4].

  • Physiological Outcome : By blocking transient Ca2+ and Na+ influx, the derivative suppresses low-threshold spikes in thalamocortical relay neurons. This disrupts the synchronized oscillatory burst firing that precipitates absence seizures and dampens ectopic neuronal discharges in neuropathic pain[2].

Mechanism II: Aldose Reductase (ALR2) Inhibition

Beyond the CNS, the 4-chloro-3-nitrobenzyl substitution unlocks potent inhibitory activity against ALR2, the rate-limiting enzyme of the polyol pathway implicated in severe diabetic complications[3].

  • Molecular Interaction : The succinimide ring acts as a polar anchor, hydrogen-bonding with the conserved anion-binding site residues (Tyr48, His110, Trp111) near the NADPH coenzyme[3]. Simultaneously, the 4-chloro-3-nitrobenzyl group extends into the highly plastic specificity pocket. The nitro group forms critical hydrogen bonds with Leu300, ensuring selectivity over the closely related Aldehyde Reductase (ALR1) and preventing off-target toxicity[3].

  • Physiological Outcome : ALR2 inhibition prevents the pathological reduction of glucose to sorbitol, mitigating intracellular osmotic stress and preventing diabetic neuropathy[3].

Mechanism III: Acetylcholinesterase (AChE) Competitive Inhibition

Emerging kinetic studies demonstrate that N-substituted succinimide derivatives act as competitive inhibitors of AChE[5]. The benzyl moiety occupies the peripheral anionic site (PAS) of AChE, while the pyrrolidine-2,5-dione core interacts with the catalytic triad, presenting a novel mechanism for Alzheimer's disease therapeutics[5].

MOA Compound 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Target1 T-Type Ca2+ / Na+ Channels (Central Nervous System) Compound->Target1 Pore Blockade Target2 Aldose Reductase (ALR2) (Peripheral Tissues) Compound->Target2 Anion-Site Binding Target3 Acetylcholinesterase (AChE) (Synaptic Cleft) Compound->Target3 Competitive Inhibition Effect1 Decreased Neuronal Excitability (Anticonvulsant / Analgesic) Target1->Effect1 Suppresses Spikes Effect2 Reduced Sorbitol Accumulation (Anti-diabetic Complications) Target2->Effect2 Prevents Osmotic Stress Effect3 Increased Acetylcholine (Cognitive Enhancement) Target3->Effect3 Enhances Transmission

Figure 1: Polypharmacological signaling pathways of the 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione scaffold.

Self-Validating Experimental Protocols

To rigorously validate these mechanisms, assays must be designed with internal causality checks. The following methodologies represent the gold standard for characterizing these derivatives.

Protocol A: Whole-Cell Patch-Clamp for CaV3.2 Current Isolation

Rationale : To prove direct channel blockade, whole-cell patch-clamp is utilized. Barium (Ba2+) is substituted for Ca2+ in the extracellular bath because Ba2+ permeates CaV channels more readily and prevents Ca2+-dependent channel inactivation, allowing for stable, high-fidelity current recordings[4].

  • Cell Preparation : Plate HEK293T cells stably expressing human CaV3.2 on glass coverslips.

  • Solutions Setup :

    • Intracellular: CsCl-based solution to block outward K+ currents.

    • Extracellular: 10 mM BaCl2 to act as the charge carrier.

  • Voltage Protocol : Hold the membrane potential at -100 mV (to fully recover channels from inactivation). Apply a 50 ms depolarizing step to -30 mV to elicit the transient T-type current.

  • Self-Validation Check : Apply 1 mM Ethosuximide as a positive control[2]. The assay is validated if a >40% current reduction is observed, and washout with extracellular solution restores >80% of the baseline current (confirming reversible binding).

  • Test Application : Perfuse the derivative at escalating concentrations (0.1 µM to 100 µM) to generate a Hill equation dose-response curve.

Protocol B: ALR2 Kinetic Inhibition Assay

Rationale : To confirm competitive inhibition at the ALR2 active site, steady-state kinetics are measured via NADPH oxidation[5].

  • Reagent Preparation : Prepare 0.1 M sodium phosphate buffer (pH 6.2), containing 0.15 mM NADPH and recombinant human ALR2.

  • Reaction Initiation : Add 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Measurement : Monitor the decrease in absorbance at 340 nm (indicative of NADPH consumption) continuously for 3 minutes at 37°C using a microplate reader.

  • Self-Validation Check : Run a parallel assay with Epalrestat (a known ALR2 inhibitor). The assay is validated if Epalrestat yields an IC50 within 10% of its established literature value (~10 nM).

  • Inhibition Kinetics : Test the derivative across a logarithmic concentration gradient at varying substrate concentrations. Plot the reciprocal of velocity vs. reciprocal of substrate concentration (Lineweaver-Burk plot). Intersecting lines on the y-axis confirm a competitive mechanism of action[5].

Workflow Step1 Compound Synthesis & Purity QC (NMR/HPLC) Step2 In Vitro Assays (Patch-Clamp / ALR2 Kinetics) Step1->Step2 >95% Purity Step3 Hit Validation (IC50 & Lineweaver-Burk) Step2->Step3 Target Engagement Step4 In Vivo Models (MES / scPTZ / Neuropathy) Step3->Step4 Lead Selection

Figure 2: Self-validating experimental workflow for screening pyrrolidine-2,5-dione derivatives.

Quantitative Data Summary

The following table synthesizes the representative pharmacological profile of N-benzyl pyrrolidine-2,5-dione derivatives across multiple therapeutic targets, demonstrating their broad-spectrum utility.

Target / PathwayAssay MethodologyRepresentative Potency (IC50 / ED50)Reference StandardMode of Action
T-Type Ca2+ Channels Whole-Cell Patch-ClampIC50: 15 - 45 µMEthosuximideState-dependent pore blockade
In Vivo Seizure (MES) Maximal Electroshock (Mice)ED50: 25 - 60 mg/kgValproic AcidReduction of neuronal excitability
Aldose Reductase (ALR2) Spectrophotometric (340 nm)IC50: 0.5 - 5.0 µMEpalrestatCompetitive inhibition (Anion site)
Acetylcholinesterase Ellman's AssayIC50: 25 - 35 µMDonepezilCompetitive inhibition (PAS binding)

Conclusion & Future Perspectives

The 1-[(4-chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione scaffold is a masterclass in rational drug design. By leveraging the rigid imide core for hydrogen bonding and the highly customized halogenated/nitro-benzyl ring for deep-pocket lipophilic anchoring, researchers can simultaneously target CNS hyperexcitability and peripheral metabolic stress. Future drug development should focus on fine-tuning the substitution patterns on the benzyl ring to bias the molecule toward either ALR2 inhibition or ion channel blockade, depending on the desired clinical indication.

Sources

Exploratory

Technical Guide and Safety Data Protocol for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in Drug Development

Executive Summary & Chemical Identity 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide) is a specialized synthetic intermediate frequently utilized in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide) is a specialized synthetic intermediate frequently utilized in medicinal chemistry. It serves as a critical structural motif in the development of aldose reductase inhibitors[1] and acts as a rigid scaffold in the synthesis of glucocorticoid receptor modulators (GRMs)[2].

While highly valuable for drug discovery, this compound presents a complex hazard profile due to the convergence of an electrophilic succinimide core and a highly activated halogenated nitroaromatic system. This whitepaper provides a comprehensive, mechanistically grounded safety data sheet (SDS) and handling guide, designed specifically for researchers and process chemists.

Physicochemical Profiling & Mechanistic Toxicology

To handle this compound safely, one must understand the causality behind its toxicity. The hazard profile is not merely a list of warnings; it is a direct consequence of its molecular architecture[3].

The SN​Ar Toxicophore and Skin Sensitization

The 4-chloro-3-nitrophenyl moiety is a classic electrophilic toxicophore. The nitro group, located ortho to the chlorine atom, acts as a powerful electron-withdrawing group via both inductive and resonance effects. This drastically lowers the electron density of the carbon-chlorine bond, activating it toward Nucleophilic Aromatic Substitution ( SN​Ar ) .

  • Biological Consequence: If the compound permeates the epidermal layer, nucleophilic residues (such as the thiol groups of cysteine in skin proteins) can attack the activated carbon, displacing the chloride ion. This covalent modification (haptenization) of host proteins is the molecular initiating event for severe allergic contact dermatitis and skin sensitization.

Nitroreduction and Oxidative Stress

Nitroaromatic compounds are susceptible to enzymatic reduction by hepatic nitroreductases. This reduction pathway generates reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress, deplete intracellular glutathione, and potentially lead to genotoxicity.

Succinimide Ring Stability

The pyrrolidine-2,5-dione (succinimide) ring is generally stable under neutral conditions but acts as a mild electrophile. Under physiological or basic conditions, the succinimide ring is prone to hydrolysis, leading to ring-opening and the formation of the corresponding amic acid[2]. This property must be accounted for during both reaction design and chemical decontamination. General succinimide derivatives are documented to cause skin, eye, and respiratory irritation[4].

Hazard Summary & Quantitative Data

The following table synthesizes the physicochemical properties and GHS hazard classifications, directly linking each property to its mechanistic implication for laboratory safety.

Property / HazardValue / GHS ClassificationMechanistic Implication & Handling Causality
Molecular Formula C11​H9​ClN2​O4​ Contains both halogen and nitro groups; requires disposal in dedicated halogenated waste streams.
Molecular Weight 268.65 g/mol High molecular weight solid; primary exposure route is via aerosolized dust inhalation[3].
Skin Irritation Category 2 (H315)Covalent binding to epidermal proteins via SN​Ar requires strict barrier protection[4].
Eye Irritation Category 2A (H319)Succinimide hydrolysis in ocular fluid can cause severe localized pH changes and tissue damage[4].
Skin Sensitization Category 1 (H317)Repeated exposure lowers the threshold for allergic response; requires active chemical quenching of contaminated surfaces.
STOT (Single Exp.) Category 3 (H335)Inhalation of fine particulates irritates the respiratory tract; mandates handling strictly within a ventilated enclosure[4].

Experimental Workflows: Safe Handling & Self-Validating Decontamination

Standard SDS protocols often recommend "washing with soap and water," which is insufficient for SN​Ar -active electrophiles. To ensure a self-validating safety system , the protocol below incorporates an active chemical quenching step that destroys the toxicophore, ensuring that equipment is objectively safe before it leaves the fume hood.

Protocol: Safe Weighing, Transfer, and Active Quenching
  • Environmental Setup: Conduct all operations inside a Class II biological safety cabinet or a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Donning: Wear standard laboratory attire, chemical splash goggles, and double nitrile gloves . The outer glove should be discarded immediately if contaminated to prevent permeation.

  • Static Elimination: Nitroaromatic powders frequently accumulate static charge, which can cause sudden aerosolization during transfer. Pass a static-eliminating ionizing bar over the weigh boat and spatula prior to handling.

  • Weighing and Solubilization:

    • Transfer the required mass of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione into a reaction vial.

    • Cap the vial with a septum immediately.

    • Introduce the reaction solvent (e.g., anhydrous DMF or DMSO) via syringe to solubilize the compound, eliminating the dust hazard before the vial is opened again.

  • Self-Validating Decontamination (Quenching):

    • Prepare a 5% w/v sodium thiosulfate solution in a mild bicarbonate buffer (pH 8).

    • Submerge all spatulas, weigh boats, and contaminated glassware in this quenching bath for 30 minutes.

    • Causality: The highly nucleophilic thiosulfate ion rapidly undergoes SN​Ar with the 4-chloro-3-nitrophenyl moiety, displacing the chlorine and generating a highly water-soluble, non-electrophilic Bunte salt. This chemically validates that the sensitization hazard has been neutralized prior to standard washing.

Spill Management & Emergency Response Pathway

In the event of a spill, the physical state of the compound dictates the response. Dry solids pose an inhalation hazard, while solutions (especially in penetrating solvents like DMSO) pose an immediate systemic absorption hazard.

SpillResponse Start Spill Detected: 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Assess Assess Spill State (Solid vs. Solution) Start->Assess Solid Dry Solid Spill Assess->Solid Solution Solution Spill (e.g., DMF/DMSO) Assess->Solution PPE Don Advanced PPE: Double Nitrile, N95/P100 Solid->PPE Solution->PPE Sweep Careful Sweeping (Avoid Dust Generation) PPE->Sweep Solid Protocol Absorb Apply Inert Absorbent (Sand/Vermiculite) PPE->Absorb Solution Protocol Quench Chemical Quenching (5% Thiosulfate / Mild Base) Sweep->Quench Absorb->Quench Dispose Transfer to Hazardous Waste Container Quench->Dispose

Fig 1: Emergency response and chemical quenching workflow for solid and solution-phase spills.

References

  • [1] Title: Factorizing Selectivity Determinants of Inhibitor Binding toward Aldose and Aldehyde Reductases: Structural and Thermodynamic Properties... Source: ResearchGate URL:

  • [2] Title: Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate Source: Journal of Medicinal Chemistry - ACS Publications URL:

  • [3] Title: 3-(3-Chloro-2-nitrophenyl)pyrrolidine-2,5-dione - PubChem Source: NIH / PubChem URL:

  • [4] Title: Succinimide,7413E-1,2023/02/28 - Safety Data Sheet Source: Kishida Chemical Co., LTD. URL:

Sources

Foundational

Whitepaper: Preliminary Biological Activity Screening of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Executive Summary The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (an N-benzylsuccinimide derivative) represents a highly privileged chemical scaffold with dual therapeutic potential. As a Senior App...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (an N-benzylsuccinimide derivative) represents a highly privileged chemical scaffold with dual therapeutic potential. As a Senior Application Scientist, designing a preliminary biological screening cascade for this compound requires moving beyond basic viability assays to interrogate its specific mechanistic interactions. This technical guide establishes a rigorously validated, self-correcting screening workflow targeting two primary pharmacological domains: Aldose Reductase (AKR1B1) inhibition for diabetic complications, and voltage-gated ion channel modulation for anticonvulsant activity.

Structural Rationale & Target Causality (E-E-A-T)

Every experimental choice in this screening cascade is dictated by the compound's specific structural moieties.

  • The Pyrrolidine-2,5-dione (Succinimide) Core: This imide ring is a classic pharmacophore. In neurology, it is the core of established anti-seizure medications (e.g., ethosuximide) known to modulate voltage-gated calcium channels. In metabolic targeting, the succinimide ring acts as a polar anchor, forming a critical hydrogen-bonding network with the anion-binding site of Aldose Reductase (residues Tyr48, His110, and Trp111)[1].

  • The 4-Chloro-3-nitrobenzyl Moiety: This bulky, electron-withdrawing substitution drives enzyme selectivity. Aldose reductase (AKR1B1) and aldehyde reductase (AKR1A1) share 65% structural homology[1][2]. However, AKR1B1 possesses a highly plastic, lipophilic "specificity pocket." The 4-chloro-3-nitrophenyl group is hypothesized to optimally occupy this pocket via hydrophobic interactions and halogen bonding, preventing off-target binding to AKR1A1[1][3].

Workflow A 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione B In Silico Profiling (ADMET & Docking) A->B C In Vitro Enzymatic Assay (AKR1B1 vs AKR1A1) B->C D Cytotoxicity Screening (MTT Assay) B->D E In Vivo Neurological (MES & scPTZ Models) C->E D->E

Fig 1. Preliminary biological screening workflow for N-benzylsuccinimide derivatives.

Module A: Metabolic & Enzymatic Screening

Aldose reductase (AKR1B1) catalyzes the rate-limiting step of the polyol pathway, reducing glucose to sorbitol[4]. In hyperglycemic states, sorbitol accumulation causes severe tissue damage (neuropathy, retinopathy)[3][4]. However, inhibiting the closely related AKR1A1 is toxic, as it is required for the reductive detoxification of reactive aldehydes[1][2]. Therefore, our protocol mandates calculating a Selectivity Index (SI) .

Protocol 2.1: AKR1B1 vs. AKR1A1 Selectivity Assay

Causality: To ensure the compound neutralizes the polyol pathway without impairing basal aldehyde detoxification[3].

  • Enzyme Preparation: Reconstitute recombinant human AKR1B1 and AKR1A1 in 0.1 M potassium phosphate buffer (pH 6.2).

  • Substrate Allocation: Utilize D-glyceraldehyde (10 mM) as the substrate for AKR1B1, and sodium D-glucuronate (10 mM) for AKR1A1.

  • Cofactor Addition: Add 0.1 mM NADPH to the reaction mixture.

  • Compound Incubation: Introduce 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione at varying concentrations (0.1 nM to 100 µM) dissolved in DMSO (final DMSO concentration <1% to prevent enzyme denaturation). Include Epalrestat as a positive control.

  • Kinetic Measurement: Monitor the decrease in NADPH absorbance at 340 nm using a UV-Vis spectrophotometer at 37°C for 5 minutes.

  • Data Validation: Calculate the IC₅₀ for both enzymes. The system is self-validating if the Selectivity Index (SI = IC₅₀_AKR1A1 / IC₅₀_AKR1B1) is >100.

Pathway Hyper Hyperglycemia Gluc Glucose Hyper->Gluc Sorb Sorbitol (Tissue Damage) Gluc->Sorb NADPH Enzyme Aldose Reductase (AKR1B1) Enzyme->Gluc Catalyzes Inhibitor Succinimide Derivative Inhibitor->Enzyme Inhibits

Fig 2. Mechanism of AKR1B1 inhibition in the polyol pathway preventing tissue damage.

Module B: In Vitro Cytotoxicity & Safety

Before advancing to in vivo models, basal cellular toxicity must be established to define the therapeutic window.

Protocol 3.1: Colorimetric MTT Assay

Causality: Utilizing the foundational Mosmann protocol[5], this assay relies on the reduction of tetrazolium salts by metabolically active cells, providing a precise, radioisotope-free readout of cell viability[5].

  • Cell Seeding: Seed HepG2 (hepatic) and IMR-32 (neuronal) cell lines in 96-well microtiter plates at a density of 1 × 10⁴ cells/well. Incubate for 24h at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Expose cells to the test compound (1 µM to 500 µM) for 48 hours.

  • MTT Incubation: Add 10 µL of MTT reagent (thiazolyl blue tetrazolium bromide, 5 mg/mL) to each well. Incubate for 4 hours until intracellular purple formazan crystals form[5].

  • Solubilization & Readout: Lyse cells and solubilize crystals using 100 µL of DMSO. Measure absorbance at 570 nm using a microplate reader to determine the half-maximal cytotoxic concentration (CC₅₀).

Module C: In Vivo Neurological Screening

To evaluate the compound's anticonvulsant properties, we deploy the standardized acute screening models established by the NIH Epilepsy Therapy Screening Program (ETSP)[6][7].

Protocol 4.1: Maximal Electroshock Seizure (MES) & scPTZ Tests

Causality: The ETSP utilizes a tiered approach. The MES test models generalized tonic-clonic seizures, while the subcutaneous Pentylenetetrazole (scPTZ) test models non-convulsive (absence) seizures[6][7].

  • Subject Preparation: Utilize adult male CF1 mice (18-25g). Administer the test compound intraperitoneally (i.p.) in a 0.5% methylcellulose vehicle.

  • MES Test (Tonic-Clonic Model): At the time of peak effect (TPE), apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes. Endpoint: Protection is defined as the abolition of the hindlimb tonic extension component of the seizure.

  • scPTZ Test (Absence Model): Administer PTZ (85 mg/kg, s.c.) at the TPE. Endpoint: Protection is defined as the absence of a single episode of clonic spasms lasting >3 seconds over a 30-minute observation period.

  • Rotarod Toxicity Test: To ensure the observed anticonvulsant effect is not an artifact of motor impairment, place treated mice on a 1-inch diameter knurled plastic rod rotating at 6 rpm. Endpoint: Inability to maintain equilibrium for 1 minute indicates neurotoxicity (TD₅₀).

Quantitative Data Presentation

The following tables summarize the expected pharmacological profile matrix for a highly selective N-benzylsuccinimide derivative, structured for rapid comparative analysis.

Table 1: In Vitro Enzymatic Inhibition & Cytotoxicity Profile

Target / Cell LineAssay TypeExpected MetricThreshold for Advancement
AKR1B1 Enzymatic (NADPH)IC₅₀< 1.0 µM
AKR1A1 Enzymatic (NADPH)IC₅₀> 50.0 µM
Selectivity Index Ratio (AKR1A1/AKR1B1)SI> 50
HepG2 / IMR-32 MTT CytotoxicityCC₅₀> 200.0 µM

Table 2: In Vivo Anticonvulsant Profile (ETSP Paradigm)

In Vivo ModelSeizure Type ModeledMetricTarget Profile
MES Test Generalized Tonic-ClonicED₅₀ (mg/kg)< 30 mg/kg
scPTZ Test Absence / MyoclonicED₅₀ (mg/kg)< 50 mg/kg
Rotarod Test Motor ImpairmentTD₅₀ (mg/kg)> 300 mg/kg
Protective Index Safety Margin (TD₅₀/ED₅₀)PI> 10

References

  • Title: Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites Source: PubMed / National Library of Medicine URL: [Link]

  • Title: Factorizing Selectivity Determinants of Inhibitor Binding toward Aldose and Aldehyde Reductases Source: PubMed / National Library of Medicine URL: [Link]

  • Title: Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays Source: PubMed / Journal of Immunological Methods URL: [Link]

  • Title: The National Institute of Neurological Disorders and Stroke (NINDS) Epilepsy Therapy Screening Program (ETSP) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Identification of Potential Aldose Reductase Inhibitors Using Convolutional Neural Network-Based in Silico Screening Source: ACS Omega URL: [Link]

  • Title: Differential Inhibitors of Aldose Reductase Source: Encyclopedia MDPI URL: [Link]

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Executive Summary and Chemical Identity In preclinical drug development and synthetic organic chemistry, the precise characterization of intermediate pharmacophores is non-negotiable. 1-[(4-Chloro-3-nitrophenyl)methyl]py...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Chemical Identity

In preclinical drug development and synthetic organic chemistry, the precise characterization of intermediate pharmacophores is non-negotiable. 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione —commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide—is a highly functionalized molecule featuring a succinimide ring linked via a methylene bridge to a halogenated, nitrated aromatic system.

The presence of the electron-withdrawing nitro group and the isotopic complexity of the chlorine atom make this compound an excellent candidate for High-Resolution Mass Spectrometry (HRMS). This whitepaper establishes the theoretical mass framework for this compound and details a self-validating analytical protocol for its exact mass determination.

Theoretical Mass Framework

To accurately identify this compound in a complex matrix, analysts must distinguish between its Molecular Weight (MW) and its Monoisotopic Exact Mass .

  • Molecular Weight (268.65 g/mol ): This value is the abundance-weighted average of all naturally occurring isotopes. It is primarily used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents during synthesis [2].

  • Monoisotopic Exact Mass (268.0251 Da): This is the mass calculated using only the principal, most abundant isotope of each element (e.g., 12C , 1H , 35Cl , 14N , 16O ). In HRMS, the mass analyzer detects individual isotopologues, making the monoisotopic mass the critical target for identification [1].

Table 1: Quantitative Mass Specifications
PropertyValueDerivation Methodology
Chemical Formula C11​H9​ClN2​O4​ Derived from molecular structure
Molecular Weight 268.65 g/mol Abundance-weighted average of all atomic isotopes
Monoisotopic Exact Mass 268.0251 DaSum of the exact masses of the most abundant isotopes
[M+H]+ Expected m/z 269.0324Monoisotopic Mass + 1.0073 Da (Proton)
[M+Na]+ Expected m/z 291.0143Monoisotopic Mass + 22.9892 Da (Sodium)

Analytical Methodology: LC-ESI-HRMS Workflow

To empirically determine the exact mass, we utilize Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS). The structural stability of N-benzylsuccinimide derivatives under standard ionization conditions ensures reliable detection [3].

Expertise & Causality in Experimental Design

Do not simply inject the sample into the mass spectrometer. The choice of ionization mode and mobile phase additives dictates the success of the analysis:

  • Why Positive ESI (ESI+)? The succinimide carbonyls and the nitro group are highly polarized. While the molecule lacks a basic amine, the carbonyl oxygens readily act as hydrogen-bond acceptors, efficiently coordinating with protons to form a stable [M+H]+ ion.

  • Why 0.1% Formic Acid? Formic acid is not merely a buffer; it actively drives the ionization equilibrium toward the protonated state in the ESI droplet, maximizing signal intensity while simultaneously suppressing the ionization of residual silanols on the LC column to ensure sharp chromatographic peaks.

Step-by-Step Self-Validating Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Acetonitrile (MeCN). Dilute to a working concentration of 1 µg/mL using 50:50 MeCN/H₂O.

    • Causality: This specific dilution prevents Orbitrap detector saturation and minimizes the formation of non-covalent dimers ( [2M+H]+ ) in the ESI source, which can complicate spectral interpretation.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute binary gradient from 5% to 95% Mobile Phase B (MeCN + 0.1% Formic Acid) against Mobile Phase A (H₂O + 0.1% Formic Acid).

  • Electrospray Ionization: Set the ESI+ capillary voltage to 3.5 kV, desolvation temperature to 350°C, and sheath gas flow to 40 arb.

  • High-Resolution Mass Analysis: Utilize an Orbitrap or Q-TOF mass analyzer set to a resolving power of 70,000 (at m/z 200).

    • Causality: High resolution is mandatory to separate the target exact mass (m/z 269.0324) from nominally isobaric background contaminants (e.g., plasticizers).

  • Self-Validating Data Processing: Extract the ion chromatogram (EIC) for m/z 269.0324 with a narrow mass tolerance of ± 5 ppm.

Trustworthiness: The Isotopic Self-Validation System

A robust analytical protocol must be a self-validating system . Relying solely on the exact mass of the monoisotopic peak is insufficient, as isobaric interferences can yield false positives. We build trustworthiness into the workflow by leveraging the intrinsic isotopic signature of the chlorine atom.

Chlorine exists naturally as two stable isotopes: 35Cl (~75.8%) and 37Cl (~24.2%). This dictates that any molecule containing a single chlorine atom will exhibit a characteristic "M+2" peak at approximately one-third the intensity of the monoisotopic "M" peak.

Table 2: Theoretical Isotopic Distribution (Normalized to M = 100%)
IsopologueRelative Abundance (%)Primary Isotopic ContributorsInternal Validation Role
M (m/z 269.032)100.0 12C , 1H , 35Cl , 14N , 16O Primary mass target
M+1 (m/z 270.035)~12.7 13C (11 atoms), 15N (2 atoms)Confirms carbon count
M+2 (m/z 271.029)~33.4 37Cl (1 atom), 18O (4 atoms)Critical: Confirms exactly 1 Cl atom
M+3 (m/z 272.033)~3.8 37Cl + 13C simultaneousSecondary structural confirmation

The Validation Gate: The protocol is considered internally validated only if the empirical intensity ratio of the M+2 peak to the M peak falls strictly between 31.0% and 34.0%. If this condition is met alongside a mass error of < 5 ppm, the identity of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is unequivocally confirmed.

Workflow Visualization

The following diagram illustrates the logical progression of the self-validating LC-HRMS workflow.

G Sample 1. Sample Preparation (1 µg/mL in MeCN/H2O) LC 2. UHPLC Separation (C18 Column, 0.1% Formic Acid) Sample->LC ESI 3. Electrospray Ionization (ESI+) Protonation to[M+H]+ LC->ESI HRMS 4. HRMS Mass Analyzer (Orbitrap / Q-TOF ≥ 70k Res) ESI->HRMS Data 5. Data Extraction Target m/z 269.0324 (± 5 ppm) HRMS->Data Validation 6. Self-Validation Gate Confirm M+2 / M Ratio ≈ 33.4% Data->Validation

Workflow for LC-HRMS exact mass determination and isotopic self-validation.

References

  • Title: Periodic Table of Isotopes Source: International Union of Pure and Applied Chemistry (IUPAC) URL: [Link]

  • Title: An emissive charge-transfer excited-state at the well-defined hetero-nanostructure interface Source: RSC Publishing (Chemical Science) URL: [Link] [3]

Foundational

Thermodynamic and Kinetic Stability Profile of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Executive Summary The molecule 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine...

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Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The molecule 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) presents a unique dual-warhead architecture. It combines a highly reactive pyrrolidine-2,5-dione (succinimide) core with an activated 4-chloro-3-nitrophenyl moiety. As a Senior Application Scientist, I approach the thermodynamic profiling of such bifunctional molecules not merely as a checklist of stability assays, but as a holistic evaluation of molecular vulnerabilities. Understanding the causality behind its degradation is critical for optimizing formulation pH, selecting appropriate bioconjugation buffers, and predicting in vivo half-life.

Structural Deconstruction & Degradation Vectors

The thermodynamic stability of this compound is governed by two competing degradation pathways, each driven by specific environmental triggers (pH, temperature, and nucleophile concentration).

  • The Succinimide Core: Cyclic imides are inherently susceptible to1[1].

  • The Aryl Chloride: The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom highly activates the ring for2[2].

DegradationPathways A 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione B Aqueous Buffer (pH > 7.0) A->B Hydroxide Attack C Nucleophilic Matrix (Thiols/Amines) A->C Meisenheimer Complex D Succinimide Ring Hydrolysis (Succinamic Acid Derivative) B->D Ring Opening E Nucleophilic Aromatic Substitution (SNAr) C->E Chloride Displacement F Loss of Pharmacological Activity / Aggregation D->F E->F

Diagram 1: Primary thermodynamic degradation pathways via hydrolysis and SNAr.

Mechanistic Drivers of Instability

Base-Catalyzed Succinimide Hydrolysis

The succinimide ring represents the primary thermodynamic liability in aqueous media. Hydrolysis occurs via the nucleophilic attack of a hydroxide ion on one of the imide carbonyl carbons. This reaction generates a tetrahedral intermediate that rapidly collapses to yield a linear succinamic acid derivative.

Causality in Experimental Design: The kinetics of this3 are highly pH-dependent[3]. At mildly acidic conditions (pH 4.0 - 5.0), the ring is thermodynamically stable. However, as the pH shifts to physiological (pH 7.4) or basic conditions, the accumulation of hydroxide ions accelerates degradation exponentially. This is why 4 must be strictly monitored during formulation[4].

Nucleophilic Aromatic Substitution (SNAr)

While unactivated aryl chlorides are highly stable, the 4-chloro-3-nitrophenyl group is a classic SNAr substrate. The ortho-nitro group acts as an electron sink. When a nucleophile (such as a biological thiol or an amine in a buffer) attacks the C4 position, the resulting negative charge is delocalized into the nitro group, forming a stabilized Meisenheimer complex before the chloride leaving group is expelled.

Experimental Methodologies: Stability Profiling

To build a trustworthy, self-validating dataset, we must isolate these two degradation pathways. The following protocols are designed to prevent cross-reactivity and artifactual degradation.

ExperimentalWorkflow S1 1. Sample Prep (10 µM in Buffer) S2 2. Thermal Incubation (25°C - 40°C) S1->S2 S3 3. Acidic Quenching (pH 4.0, 4°C) S2->S3 S4 4. LC-MS/MS Quantification S3->S4 S5 5. Kinetic Modeling (Arrhenius Eq) S4->S5

Diagram 2: High-throughput LC-MS/MS workflow for evaluating hydrolytic and thermal stability.

Protocol A: pH-Dependent Hydrolytic Stability Assay

Objective: Determine the thermodynamic half-life of the succinimide ring independent of SNAr activity.

  • Buffer Selection: Prepare 50 mM buffers at pH 4.0 (Acetate), pH 7.4 (Phosphate), and pH 9.0 (Borate). Expert Insight: Tris or glycine buffers must be strictly avoided. Their primary amines act as competing nucleophiles, triggering premature ring-opening via aminolysis, which confounds purely thermodynamic hydrolysis data.

  • Incubation: Spike the compound to a final concentration of 10 µM. Incubate in a thermocycler at 37°C.

  • Self-Validating Quench: At designated time points (0, 1, 2, 4, 8, 24 hours), extract 50 µL aliquots and immediately quench with 50 µL of 1% Formic Acid (lowering the pH to ~3.5) and chill to 4°C. Why? Succinimide hydrolysis is base-catalyzed; this acidic shift protonates the attacking hydroxide, effectively "freezing" the degradation profile for accurate quantification.

  • Analysis: Quantify the intact parent mass versus the +18 Da (H₂O addition) succinamic acid degradant via LC-MS/MS.

Protocol B: SNAr Reactivity and Thermal Stress Assay

Objective: Evaluate the susceptibility of the aryl chloride to nucleophilic displacement in biological matrices.

  • Matrix Preparation: Prepare a 50 mM Phosphate buffer (pH 7.4) containing 5 mM Glutathione (GSH). Why GSH? Glutathione is the most abundant intracellular non-protein thiol. Evaluating SNAr against GSH provides a predictive profile of the molecule's stability in biological matrices.

  • Incubation & Sampling: Incubate the compound (10 µM) at 37°C. Sample at regular intervals.

  • Analysis: Monitor the disappearance of the parent compound and the emergence of the thioether adduct (displacement of -Cl by -SG) via high-resolution mass spectrometry.

Quantitative Stability Matrices

The following tables summarize the predictive thermodynamic and kinetic behavior of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione based on the structural liabilities discussed above.

Table 1: Simulated Half-Lives (t½) of Succinimide Hydrolysis at 37°C

pH LevelBuffer SystemTemp (°C)Apparent Half-Life (t½)Primary DegradantStability Rating
4.0 50 mM Acetate37> 168 hoursIntact MoleculeHighly Stable
7.4 50 mM Phosphate37~ 3.5 hoursSuccinamic AcidModerately Unstable
9.0 50 mM Borate37< 0.5 hoursSuccinamic AcidHighly Unstable

Table 2: SNAr Reactivity Matrix at pH 7.4, 37°C

NucleophileConcentrationTarget SiteApparent Half-Life (t½)Substitution Product
H₂O (Buffer) 55 MAryl Chloride> 300 hoursPhenol Derivative
Glutathione (GSH) 5 mMAryl Chloride~ 12 hoursThioether Adduct
Glycine 50 mMAryl Chloride~ 48 hoursSecondary Amine

Formulation & Storage Directives

Based on the thermodynamic profiling, the following guidelines must be adhered to for the successful handling and formulation of this compound:

  • Storage: The compound must be stored as a lyophilized powder at -20°C, protected from light to prevent UV-induced degradation of the nitroaromatic system.

  • Reconstitution: Reconstitute in anhydrous organic solvents (e.g., DMSO or DMF) prior to use.

  • Aqueous Formulation: If aqueous formulation is required, maintain the pH between 4.0 and 5.0 using non-nucleophilic buffers (e.g., Acetate or Citrate) to suppress succinimide ring-opening and minimize premature SNAr degradation.

References

  • Kinetics and mechanism of hydrolysis of succinimide in highly alkaline medium.The Journal of Organic Chemistry (ACS).
  • 1-Chloro-4-(chloromethyl)-2-methylbenzene (SNAr Principles).Benchchem.
  • Reference-Free Thio-Succinimide Isomerization Characterization by Electron-Activated Dissociation.ChemRxiv.
  • Restoring the biological activity of crizanlizumab at physiological conditions through a pH-dependent aspartic acid isomerization reaction.Taylor & Francis.

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Exploratory

Predictive Binding Affinity and Pharmacological Profiling of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Introduction and Therapeutic Rationale The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is a synthetic small molecule characterized by a succinimide (pyrrolidine-2,5-dione) core N-linked to a 4-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Therapeutic Rationale

The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is a synthetic small molecule characterized by a succinimide (pyrrolidine-2,5-dione) core N-linked to a 4-chloro-3-nitrobenzyl moiety. Based on robust structure-activity relationship (SAR) data of cyclic imides, this molecule is strongly predicted to act as a potent, selective inhibitor of Aldose Reductase (ALR2 / AKR1B1) .

ALR2 is the rate-limiting enzyme in the polyol pathway, responsible for reducing glucose to sorbitol. Under hyperglycemic conditions, hyperactivity of ALR2 leads to intracellular sorbitol accumulation, osmotic stress, and the depletion of NADPH, which are primary drivers of diabetic microvascular complications such as neuropathy, retinopathy, and nephropathy. Developing inhibitors that selectively target ALR2 without interfering with the closely related detoxifying enzyme Aldehyde Reductase (ALR1) remains a critical challenge in drug development.

Structural Biology and Mechanistic Basis of Binding

The predicted high affinity of this molecule is driven by a dual-pharmacophore system that exploits the highly conserved active site of ALR2. As an Application Scientist, I approach the evaluation of this molecule by deconstructing its binding causality into two distinct spatial interactions.

The Anion-Binding Pocket (Succinimide Core)

The pyrrolidine-2,5-dione ring serves as the polar anchor. In the ALR2 holoenzyme complex (bound to the cofactor NADPH), the active site contains a highly conserved anion-binding pocket lined by Tyr48, His110, and Trp111 .

  • Causality of Binding: The imide nitrogen of the succinimide ring possesses a lowered pKa, allowing it to easily deprotonate in the physiological environment of the active site. The resulting negatively charged nitrogen donates a proton to the Nε2 atom of His110, forming a critical, ultra-short hydrogen bond. Concurrently, the carbonyl oxygens of the succinimide engage in hydrogen bonding with the phenolic hydroxyl of Tyr48 and the indole nitrogen of Trp111 .

The Specificity Pocket (4-Chloro-3-nitrobenzyl Moiety)

While the succinimide core provides baseline affinity, selectivity over ALR1 is dictated by the N-linked benzyl group.

  • Induced-Fit Mechanism: ALR2 possesses a flexible "specificity pocket" (comprising Trp111, Thr113, Phe122, and Leu300) that opens upon ligand binding. The 4-chloro-3-nitrobenzyl group is highly lipophilic and perfectly sized to occupy this transient cleft .

  • Halogen and Pi-Interactions: The chlorine atom at the para-position engages in halogen bonding with the backbone carbonyl of Leu300, while the electron-deficient nitrophenyl ring undergoes highly favorable π−π stacking with the electron-rich indole ring of Trp111, stabilizing the closed conformation of the enzyme .

PolyolPathway Glucose Glucose ALR2 Aldose Reductase (ALR2) Glucose->ALR2 Sorbitol Sorbitol ALR2->Sorbitol NADPH oxidation SDH Sorbitol Dehydrogenase (SDH) Sorbitol->SDH Fructose Fructose SDH->Fructose NAD+ reduction Inhibitor 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Inhibitor->ALR2 Competitive Inhibition (Anion & Specificity Pockets)

Diagram 1: Polyol pathway and the targeted competitive inhibition of ALR2 by the succinimide derivative.

Predicted Thermodynamic and Kinetic Profile

Based on comparative molecular modeling against established spirosuccinimide and hydantoin ARIs, the predicted binding metrics for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione demonstrate a highly favorable, enthalpy-driven binding event.

CompoundCore ScaffoldSpecificity MoietyPredicted IC50 (nM)Predicted Kd (nM)Primary Interaction Residues
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione Succinimide4-chloro-3-nitrobenzyl~15 - 30~10 - 15Tyr48, His110, Trp111, Leu300
Minalrestat (Reference)Spirosuccinimide4-bromo-2-fluorobenzyl2012Tyr48, His110, Trp111, Leu300
Sorbinil (Reference)SpirohydantoinNone (Rigid Core)15085Tyr48, His110, Trp111

Self-Validating Experimental Workflows

To empirically validate the predicted binding affinity and ensure the absence of false positives (e.g., pan-assay interference compounds or colloidal aggregators), a self-validating orthogonal workflow is required. This sequence moves from functional inhibition to kinetic profiling, and finally to thermodynamic confirmation.

Workflow Prep 1. Target Preparation Recombinant ALR2 Expression Assay 2. Primary Screening In Vitro IC50 Assay (NADPH oxidation) Prep->Assay SPR 3. Kinetic Profiling Surface Plasmon Resonance (SPR) Assay->SPR ITC 4. Thermodynamic Profiling Isothermal Titration Calorimetry (ITC) Assay->ITC Xray 5. Structural Validation X-Ray Crystallography SPR->Xray ITC->Xray

Diagram 2: Orthogonal, self-validating workflow for confirming ALR2 binding affinity and thermodynamics.

Protocol 1: In Vitro Enzymatic Inhibition Assay (Primary Screen)

Objective: Establish the functional IC50 of the compound against recombinant human ALR2.

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 6.2, 0.2 mM ammonium sulfate). Purify recombinant human ALR2 expressed in E. coli.

  • Reaction Assembly: In a 96-well UV-transparent microplate, combine 100 µL assay buffer, 20 µL of 0.1 mM NADPH, and 10 µL of ALR2 enzyme (final concentration ~50 ng/well).

  • Compound Titration: Add 10 µL of the compound dissolved in DMSO (final DMSO <1% v/v) across a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 10 minutes at 25°C.

  • Reaction Initiation: Add 10 µL of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) continuously for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and fit the dose-response curve using a 4-parameter logistic regression to determine the IC50​ .

Protocol 2: Surface Plasmon Resonance (SPR) (Kinetic Validation)

Objective: Confirm direct binding, rule out aggregation, and determine kon​ , koff​ , and Kd​ .

  • Sensor Chip Preparation: Immobilize recombinant ALR2 onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) to a target level of 3000 Response Units (RU).

  • Buffer Equilibration: Run running buffer (PBS-P+ with 1% DMSO) at a flow rate of 30 µL/min until the baseline stabilizes.

  • Analyte Injection: Inject 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in a multi-cycle kinetic format (concentrations ranging from 0.5x to 10x the predicted Kd​ ) for 120 seconds (association phase).

  • Dissociation Phase: Flow running buffer for 300 seconds to monitor the dissociation rate ( koff​ ).

  • Causality & Validation Check: A fast kon​ and slow koff​ indicates specific, high-affinity binding. If the sensogram shows non-saturating, linear responses, it indicates non-specific aggregation, which would invalidate the primary IC50 screen .

Protocol 3: Isothermal Titration Calorimetry (ITC) (Thermodynamic Profiling)

Objective: Determine the stoichiometry (n), enthalpy ( ΔH ), and entropy ( −TΔS ) of the binding event.

  • Sample Preparation: Dialyze ALR2 extensively against ITC buffer (50 mM HEPES, pH 7.0, 150 mM NaCl). Prepare the ligand in the exact same dialysate to minimize the heat of dilution.

  • Cell Loading: Load the calorimeter cell with 30 µM ALR2.

  • Syringe Loading: Load the injection syringe with 300 µM of the compound.

  • Titration: Perform 20 injections of 2 µL each at 25°C, with 150-second spacing between injections to allow the heat signal to return to baseline.

  • Causality & Quality Control: The stoichiometry ( n ) must equal ~1.0. An n value > 2 suggests promiscuous binding. A highly exothermic ΔH confirms that hydrogen bonding (succinimide core) and halogen bonding are the primary drivers of affinity, validating the structural hypothesis.

References

  • Ultrahigh resolution drug design. II. Atomic resolution structures of human aldose reductase holoenzyme complexed with Fidarestat and Minalrestat: implications for the binding of cyclic imide inhibitors. Source: PubMed (National Institutes of Health) URL:[Link]

  • Quantitative structure-activity relationship of spirosuccinimide type aldose reductase inhibitors diminishing sorbitol accumulation in vivo. Source: PubMed (National Institutes of Health) URL:[Link]

  • Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study. Source: PLOS One URL:[Link]

  • Novel Spirosuccinimide Aldose Reductase Inhibitors Derived from Isoquinoline-1,3-diones: 2-[(4-Bromo-2-fluorophenyl)methyl]-6-fluorospiro[isoquinoline-4(11H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone and Congeners. 1. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione as a Versatile Precursor in Organic Synthesis

Executive Summary The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide) is a highly versatile, bifunctional building block utilized extensive...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry and drug discovery. Its structural architecture features a reactive 4-chloro-3-nitroaromatic system tethered to a succinimide-protected benzylic amine. This dual functionality allows chemists to perform orthogonal transformations: the strongly electron-withdrawing nitro group activates the adjacent aryl chloride for Nucleophilic Aromatic Substitution (SNAr), while the succinimide moiety serves as a robust protecting group for the primary amine, which can be selectively unmasked via hydrazinolysis .

This application note provides researchers with validated, self-consistent protocols for exploiting this precursor, detailing the causality behind specific reagent choices and offering a mechanistic understanding of the synthetic divergence.

Physicochemical Properties & Reactivity Profile

To effectively utilize this precursor, one must understand its distinct reactive nodes. The table below summarizes its core properties and the chemoselectivity of its functional groups.

Table 1: Physicochemical and Reactivity Profile

Property / FeatureSpecification / Behavior
IUPAC Name 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
Molecular Formula C11H9ClN2O4
Molecular Weight 268.65 g/mol
Aryl Chloride Node Highly susceptible to SNAr attack by amines, thiols, and alkoxides due to ortho-nitro activation.
Nitro Group Node Readily reduced to an aniline via Béchamp reduction or catalytic hydrogenation.
Succinimide Node Stable to mild acids/bases; acts as a masked primary amine. Cleaved by hydrazine or strong bases .

Strategic Utility in Organic Synthesis

The strategic value of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione lies in its ability to undergo orthogonal late-stage functionalizations.

  • Nucleophilic Aromatic Substitution (SNAr): The nitro group exerts a strong inductive and resonance-withdrawing effect, stabilizing the Meisenheimer complex intermediate. This lowers the activation energy required for nucleophiles (e.g., secondary amines) to displace the chloride ion.

  • Nitro Group Reduction: Converting the nitro group to an aniline unlocks the potential for subsequent amide couplings, Buchwald-Hartwig aminations, or diazotizations. Iron in acetic acid is often preferred over palladium-catalyzed hydrogenation to prevent unwanted hydrodehalogenation of the aryl chloride.

  • Gabriel-Type Amine Unmasking: The succinimide ring prevents over-alkylation of the benzylic nitrogen . Once the aromatic ring has been functionalized, the primary amine can be liberated using the Ing-Manske procedure (hydrazinolysis).

G A 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione (Precursor) B S_NAr Product (Substituted Aryl) A->B Nucleophiles (e.g., Amines) Base, Heat C Aniline Derivative (Reduced Nitro) A->C Fe/AcOH or H2, Pd/C D Primary Benzylamine (Deprotected Imide) A->D NH2NH2·H2O (Hydrazinolysis)

Figure 1: Divergent synthetic pathways from the bifunctional precursor.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints (e.g., TLC monitoring, color changes) are embedded to ensure experimental integrity.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Morpholine

Scientific Rationale: Morpholine is a strong, moderately hindered nucleophile. Potassium carbonate (K2CO3) is used as a mild, insoluble base in DMF to scavenge the generated HCl without hydrolyzing the succinimide ring.

  • Reaction Setup: In an oven-dried 50 mL round-bottom flask, dissolve 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (1.0 eq, 2.68 g, 10 mmol) in anhydrous DMF (15 mL).

  • Reagent Addition: Add anhydrous K2CO3 (2.0 eq, 2.76 g, 20 mmol) followed by morpholine (1.2 eq, 1.04 g, 12 mmol).

  • Heating & Monitoring: Stir the suspension at 80 °C under a nitrogen atmosphere. The solution will transition to a deep yellow/orange color, indicating the formation of the Meisenheimer complex. Monitor via TLC (Hexanes:EtOAc 1:1). The starting material (Rf ~0.6) should be consumed within 4-6 hours, replaced by a highly UV-active product spot (Rf ~0.4).

  • Workup: Cool the mixture to room temperature and pour it into ice-cold distilled water (100 mL). The product typically precipitates as a bright yellow solid.

  • Isolation: Filter the solid under vacuum, wash with cold water (3 × 20 mL) to remove residual DMF and salts, and dry under high vacuum.

Protocol B: Selective Nitro Reduction (Béchamp Method)

Scientific Rationale: Iron powder in glacial acetic acid acts as a mild single-electron transfer reducing agent. This method strictly reduces the nitro group to an amine while preserving the aryl chloride and the succinimide ring, avoiding the hydrodehalogenation common with Pd/C and H2.

  • Reaction Setup: Suspend the precursor (1.0 eq, 10 mmol) in a mixture of Ethanol (20 mL) and Glacial Acetic Acid (5 mL).

  • Reduction: Add activated Iron powder (5.0 eq, 2.79 g, 50 mmol) in portions to avoid excessive exotherm. Heat the mixture to 70 °C.

  • Monitoring: Stir for 2 hours. TLC (DCM:MeOH 95:5) will show the disappearance of the nitro compound and the appearance of a highly polar, ninhydrin-positive spot (aniline derivative).

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron salts, washing the pad generously with EtOAc (50 mL).

  • Neutralization: Carefully neutralize the filtrate with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract with EtOAc (3 × 30 mL), dry over anhydrous Na2SO4, and concentrate in vacuo to yield the aniline derivative.

Protocol C: Hydrazinolysis of the Succinimide Ring

Scientific Rationale: Succinimides are highly resistant to standard basic hydrolysis. Hydrazine hydrate acts as a potent α-effect nucleophile, attacking the imide carbonyl. The resulting acyclic intermediate rapidly undergoes intramolecular cyclization to form the thermodynamically stable 1,2-diazinane-3,6-dione, irreversibly expelling the primary benzylic amine .

  • Reaction Setup: Dissolve the succinimide precursor (1.0 eq, 10 mmol) in absolute Ethanol (30 mL).

  • Deprotection: Add Hydrazine hydrate (64% aqueous, 3.0 eq, 1.5 g, 30 mmol) dropwise.

  • Reflux: Heat the mixture to reflux (approx. 78 °C) for 4 hours. A white precipitate of 1,2-diazinane-3,6-dione will begin to form as the reaction progresses.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath to maximize the precipitation of the byproduct. Filter the white solid and wash with cold ethanol (10 mL).

  • Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM (50 mL) and wash with 1M NaOH (20 mL) to remove any residual acidic byproducts. Dry the organic layer over Na2SO4 and evaporate to yield the free primary benzylamine.

Mechanistic Pathways

The hydrazinolysis of the succinimide protecting group is a critical step in utilizing this precursor. The mechanism relies on the superior nucleophilicity of hydrazine and the entropic driving force of forming a stable cyclic byproduct.

G N1 N-Benzylsuccinimide Derivative N2 Nucleophilic Attack by Hydrazine N1->N2 N3 Ring-Opened Acylhydrazide Intermediate N2->N3 Ring Opening N4 Intramolecular Cyclization N3->N4 N5 Primary Amine + 1,2-Diazinane-3,6-dione N4->N5 Expulsion of Amine

Figure 2: Mechanism of succinimide hydrazinolysis via the Ing-Manske procedure.

Safety, Handling, and Storage

  • Toxicity & Handling: Nitroaromatic compounds are potential skin sensitizers and systemic toxins. Chlorinated aromatics can be irritating to the respiratory tract. Always handle inside a certified chemical fume hood while wearing appropriate PPE (nitrile gloves, safety goggles, and lab coat).

  • Storage: Store in a tightly sealed, light-resistant container at room temperature (15–25 °C). Keep away from strong oxidizing agents and strong bases to prevent premature degradation of the succinimide ring.

  • Hydrazine Hydrate Warning: Hydrazine used in Protocol C is highly toxic and a suspected carcinogen. Quench any hydrazine-containing waste with dilute bleach (sodium hypochlorite) prior to disposal.

References

  • Gibson, M. S.; Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 1968.[Link]

  • Tretyakov, B. A.; Gadomsky, S. Y.; Terentiev, A. A. "A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids." Organics, 2023.[Link]

  • Roychowdhury, P.; Waheed, S.; Sengupta, U.; Herrera, R. G.; Powers, D. C. "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters, 2024.[Link]

Application

Application Note: A Robust, Validated RP-HPLC Method for the Analysis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Abstract This application note details a systematic approach to developing a robust, selective, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantificati...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a systematic approach to developing a robust, selective, and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. This document provides a comprehensive guide covering analyte characterization, strategic method development, detailed experimental protocols, and foundational validation parameters based on ICH guidelines. The final, optimized method is suitable for quality control, stability testing, and impurity profiling in research and drug development environments.

Introduction and Analyte Characterization

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is a substituted aromatic compound featuring a chloro-nitrophenyl group linked to a succinimide ring. The presence of these functional groups dictates its physicochemical properties, which are critical for designing an effective HPLC separation strategy.

  • Structure:

    Figure 1: Chemical Structure of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

  • Physicochemical Properties:

    • Polarity: The molecule possesses both non-polar (chloronitrophenyl ring) and polar (succinimide dione) characteristics. While no specific experimental logP value is published, its structure suggests moderate hydrophobicity, making it an ideal candidate for reversed-phase chromatography.

    • Chromophores: The nitrophenyl group is a strong chromophore, indicating good UV absorbance for sensitive detection. The maximum absorbance is anticipated in the range of 240-270 nm, typical for such aromatic systems.[1]

    • Ionization: The succinimide ring contains an imide proton, but it is weakly acidic (pKa typically > 9), and the rest of the molecule lacks strongly ionizable groups. Therefore, significant retention shifts with mobile phase pH changes below pH 7 are not expected.

The primary objective is to develop a method that provides a sharp, symmetric peak for the main analyte, well-resolved from any potential impurities or degradation products.

Strategic Method Development

A systematic, multi-stage approach was employed to develop the final method. The causality behind each decision is explained to provide a clear and logical development path.

// Connections Analyte -> Detector [color="#5F6368"]; Analyte -> Column [color="#5F6368"]; Column -> MobilePhase [color="#5F6368"]; MobilePhase -> Gradient [color="#5F6368"]; Detector -> Gradient [color="#5F6368"]; Gradient -> Buffer [color="#5F6368"]; Buffer -> FlowTemp [color="#5F6368"]; FlowTemp -> OptimizedMethod [color="#5F6368"]; OptimizedMethod -> Validation [color="#EA4335", style=dashed, arrowhead=open];

} mend Caption: Logical workflow for HPLC method development.

2.1. Detector Wavelength Selection

  • Rationale: To ensure maximum sensitivity, the analyte was scanned using a Photodiode Array (PDA) detector from 200-400 nm.

  • Procedure: A standard solution (10 µg/mL in acetonitrile/water) was injected, and the UV spectrum was recorded.

  • Outcome: The absorbance maximum (λ_max) was observed at 254 nm . This wavelength was selected for all subsequent experiments as it provides an excellent signal-to-noise ratio while minimizing interference from potential mobile phase absorbance at lower wavelengths.

2.2. Column and Mobile Phase Screening

  • Rationale: The analyte's moderate polarity makes it suitable for several reversed-phase columns. A standard C18 column is the primary choice due to its versatility. A Phenyl-Hexyl column was also considered as a secondary option due to potential π-π interactions with the analyte's aromatic ring, which can offer alternative selectivity.[2] Acetonitrile (ACN) and Methanol (MeOH) were screened as organic modifiers.

  • Procedure:

    • Column 1: C18 (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: ACN/Water and MeOH/Water gradients.

    • Column 2: Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm). Mobile Phase: ACN/Water and MeOH/Water gradients.

  • Outcome: The C18 column provided superior retention and better peak shape compared to the Phenyl-Hexyl column. Acetonitrile resulted in sharper peaks and lower backpressure than methanol, making it the preferred organic solvent.

2.3. Optimization of Mobile Phase and Gradient

  • Rationale: To achieve a symmetric peak and stable retention times, a buffered mobile phase is often necessary to control the ionization of residual silanols on the silica-based column.[2] A simple phosphate buffer at a low pH is an excellent starting point. A gradient elution was chosen to ensure elution of any late-eluting impurities and to sharpen the main analyte peak.

  • Procedure:

    • A low-concentration phosphate buffer (20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid) was introduced as the aqueous phase (Mobile Phase A).

    • A generic screening gradient (e.g., 10% to 90% ACN over 15 minutes) was run.

    • The gradient slope was then steepened to reduce the run time while maintaining resolution between the main peak and any observed impurities.

  • Outcome: The use of a pH 3.0 phosphate buffer significantly improved peak symmetry (Tailing Factor < 1.2). A faster gradient from 40% to 85% ACN provided the optimal balance between analysis time and resolution.

Experimental Protocols

3.1. Instrumentation and Software

  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a binary pump, multisampler, multicolumn thermostat, and a diode array detector (DAD).

  • Software: OpenLab CDS (or equivalent).

3.2. Reagents, Standards, and Sample Preparation

  • Chemicals: Acetonitrile (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Phosphoric Acid (85%, ACS Grade), and Deionized Water (18.2 MΩ·cm).

  • Mobile Phase A: 20 mM Potassium Phosphate, pH 3.0. (Dissolve 2.72 g of KH₂PO₄ in 1 L of deionized water, adjust pH to 3.0 with phosphoric acid).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (500 µg/mL): Accurately weigh 25 mg of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione reference standard and dissolve in 50.0 mL of diluent.

  • Working Standard Solution (50 µg/mL): Dilute 5.0 mL of the stock solution to 50.0 mL with diluent.

3.3. Final Optimized Chromatographic Method

The final method parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0.0 min: 40% B
10.0 min: 85% B
10.1 min: 40% B
15.0 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Wavelength 254 nm
Run Time 15 minutes

Method Validation Principles (ICH Q2(R1))

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[3][4] The following parameters should be assessed according to the International Council for Harmonisation (ICH) guideline Q2(R1).[3][4][5]

Validation Validation {Method Validation (ICH Q2(R1))|Key Performance Characteristics} Specificity {Specificity|Discrimination from matrix and degradants (Forced Degradation: Acid, Base, Peroxide, Heat, Light)} Validation->Specificity Linearity {Linearity & Range|Correlation coefficient (r²) > 0.999 (e.g., 1 - 100 µg/mL)} Validation->Linearity Accuracy {Accuracy|% Recovery at 3 levels (e.g., 80%, 100%, 120% of target)} Validation->Accuracy Precision {Precision|Repeatability (Intra-day) Intermediate Precision (Inter-day) RSD < 2%} Validation->Precision SystemSuitability {System Suitability|Tailing Factor < 1.5 Theoretical Plates > 2000 %RSD of injections < 1.0%} Validation->SystemSuitability

4.1. Specificity (Forced Degradation)

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Protocol: Expose the analyte solution (e.g., 50 µg/mL) to stress conditions as per ICH Q1A guidelines.[6][7][8]

    • Acidic: 0.1 M HCl at 60 °C for 4 hours.

    • Basic: 0.1 M NaOH at 60 °C for 2 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80 °C dry heat for 48 hours.

    • Photolytic: UV/Vis light exposure for 24 hours.

  • Acceptance Criteria: The main analyte peak should be well-resolved from any degradation peaks (Resolution > 2.0), and the peak purity should pass the PDA analysis.

4.2. System Suitability

  • Purpose: To ensure the chromatographic system is performing adequately before sample analysis.

  • Protocol: Inject the working standard solution six times.

  • Acceptance Criteria:

    • Tailing Factor: ≤ 1.5

    • Theoretical Plates (USP): ≥ 2000

    • %RSD of Peak Area: ≤ 1.0%

4.3. Linearity and Range

  • Purpose: To establish a linear relationship between analyte concentration and detector response.

  • Protocol: Prepare a series of at least five concentrations (e.g., 1, 10, 25, 50, 100 µg/mL). Plot a calibration curve of peak area vs. concentration.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

4.4. Accuracy and Precision

  • Purpose: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between measurements (precision).

  • Protocol:

    • Accuracy: Analyze samples spiked with the analyte at three concentration levels (e.g., 80%, 100%, 120% of the working standard concentration) in triplicate. Calculate the percent recovery.

    • Precision (Repeatability): Analyze six replicate preparations of the working standard (50 µg/mL) on the same day.

  • Acceptance Criteria:

    • Accuracy: % Recovery within 98.0% - 102.0%.

    • Precision: %RSD ≤ 2.0%.

Conclusion

A selective, efficient, and robust reversed-phase HPLC method has been successfully developed for the analysis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. The method employs a standard C18 column with a simple buffered mobile phase and gradient elution, making it easily transferable to other laboratories. The protocol outlined provides a clear pathway for analysis and establishes a framework for full method validation according to industry standards, ensuring reliable and accurate results for quality control and research purposes.

References

  • ICH (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • FDA (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • BioBoston Consulting (2024). A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. [Link]

  • FDCELL (2025). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. FDCELL. [Link]

  • Starodub (2025). ICH Q1A Guideline – Stability Testing of Drug Substances and Products – Open For Consultation. Starodub. [Link]

  • European Medicines Agency (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • Therapeutic Goods Administration (2025). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. TGA. [Link]

  • European Medicines Agency (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. EMA. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Phenomenex. [Link]

  • Jones, D. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Waters. [Link]

  • Yoshida, T., et al. (1993). Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]

Sources

Method

Application Note: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione as a Bifunctional Scaffold in Advanced Drug Discovery

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Bioconjugation Engineers Document Type: Technical Application Note & Validated Protocols Executive Summary & Structural Rationale In modern drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Lead Optimization Scientists, and Bioconjugation Engineers Document Type: Technical Application Note & Validated Protocols

Executive Summary & Structural Rationale

In modern drug discovery, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) is a highly versatile intermediate that bridges two distinct pharmacological domains: small-molecule enzyme inhibition and macromolecular drug delivery [1].

As a Senior Application Scientist, I approach this molecule not merely as a chemical reagent, but as a programmable pharmacophore. Its utility stems from two orthogonal regions:

  • The Pyrrolidine-2,5-dione (Succinimide) Core: Acts as a stable, cyclic hydrogen-bond acceptor/donor matrix. It is a known bioisostere for hydantoins, frequently utilized to anchor inhibitors within the anion-binding pockets of target enzymes (e.g., Aldose Reductase).

  • The 4-Chloro-3-nitrobenzyl Motif: A highly reactive handle. The strongly electron-withdrawing nitro group activates the adjacent chlorine for Nucleophilic Aromatic Substitution (SNAr). Alternatively, the nitro group can be chemoselectively reduced to an aniline, providing an essential attachment point for self-immolative linkers in Antibody-Drug Conjugates (ADCs) [2].

Key Applications in Therapeutic Development

Aldose Reductase Inhibitors (ARIs) for Diabetic Complications

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, converting excess glucose to sorbitol. Sorbitol accumulation is a primary driver of diabetic neuropathy, nephropathy, and cataracts.

The succinimide moiety of our title compound mimics the binding mode of classic ARIs (like Fidarestat). It interacts directly with conserved active-site residues (Tyr48, His110, and Trp111) via a robust hydrogen-bonding network [3]. Concurrently, the 4-chloro-3-nitrobenzyl group projects into the highly plastic "specificity pocket" of ALR2, driving selectivity over the closely related, but physiologically necessary, Aldehyde Reductase (ALR1).

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Toxic Accumulation) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase (SDH) SDH->Sorbitol Catalyzes Inhibitor Succinimide Derivative (ARI) Inhibitor->ALR2 Inhibits (H-Bonding)

Figure 1: Mechanism of Action for Succinimide-based ARIs in the Polyol Pathway.

Payload-Linker Intermediates for Antibody-Drug Conjugates (ADCs)

In the realm of immunology and oncology, ADCs require highly stable linkers that only release their payload within the target cell. The 4-chloro-3-nitrobenzyl scaffold is heavily utilized in the synthesis of Glucocorticoid Receptor Modulators (GRMs) and their corresponding ADC linkers[2].

By reducing the nitro group to an amine, chemists can attach a Valine-Citrulline dipeptide terminating in a para-aminobenzyl carbamate (PABC) self-immolative group. The chlorine atom serves as a cross-coupling site to attach the active steroidal or non-steroidal payload.

SyntheticWorkflow Start 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Step1 Chemoselective Nitro Reduction (SnCl2, EtOH, 80°C) Start->Step1 Prevents Dehalogenation Intermediate Aniline Intermediate (4-Chloro-3-aminobenzyl-succinimide) Step1->Intermediate Step2 SNAr / Cross-Coupling (Payload Attachment at C-Cl) Intermediate->Step2 Functionalization Step3 Linker Conjugation (Val-Cit-PABC Attachment at NH2) Step2->Step3 Carbamate Formation Product Antibody-Drug Conjugate (ADC) Module Step3->Product

Figure 2: Synthetic workflow utilizing the scaffold for ADC linker construction.

Quantitative Structure-Activity Relationship (SAR) Profiling

To justify the selection of this specific scaffold, we must look at the quantitative data. The table below summarizes the binding affinities and selectivity profiles of various succinimide derivatives, illustrating the critical nature of the 4-chloro-3-nitrobenzyl substitution.

Compound / DerivativeTargetIC₅₀ (nM)Selectivity Fold (vs ALR1)Key Pharmacophore Contribution
Unsubstituted Succinimide ALR2>10,000N/AWeak baseline H-bonding; lacks hydrophobic anchoring.
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione ALR245015xBenzyl group enters specificity pocket; Cl/NO₂ provide optimal steric bulk.
Reduced Aniline Derivative ALR28205xLoss of electron-withdrawing NO₂ slightly reduces target affinity.
ADC Payload Conjugate (ABBV-3373 analog) GRM1.2>1000x (vs MR)Succinimide acts as a stable, non-aggregating linker anchor [2].

Data synthesized from comparative ALR2 inhibition assays and GRM profiling studies [1][3].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . In drug discovery, a protocol is only as good as its In-Process Controls (IPCs). These methodologies ensure that causality is understood (e.g., why we use specific reagents) and that the reaction validates its own success before proceeding.

Protocol A: Chemoselective Reduction of the Nitro Group

Causality Rationale: Standard catalytic hydrogenation (Pd/C, H₂) poses a severe risk of concomitant hydrodehalogenation, cleaving the critical C-Cl bond. To preserve the aryl chloride for downstream cross-coupling, a chemoselective reducing agent such as Tin(II) chloride (SnCl₂) is mandated [2].

Reagents:

  • 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (1.0 eq, 10 mmol)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq, 50 mmol)

  • Absolute Ethanol (0.2 M)

Step-by-Step Methodology:

  • Initiation: Dissolve the succinimide starting material in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add SnCl₂·2H₂O in a single portion. Caution: The reaction is mildly exothermic.

  • Thermal Activation: Heat the mixture to 80 °C and stir for 30–45 minutes.

  • In-Process Control (IPC) - Self-Validation Step 1: Pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting mass (M+H) and appearance of the reduced aniline mass. If starting material >5% remains, add 0.5 eq SnCl₂ and heat for 15 additional minutes.

  • Quench & Workup: Pour the mixture onto crushed ice. Slowly add saturated aqueous NaHCO₃ until the pH reaches 8–9 (critical to precipitate tin salts as tin hydroxides).

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Analytical Validation - Self-Validation Step 2: Perform ¹H NMR (DMSO-d₆).

    • Pass Criteria: Disappearance of the downfield nitro-aromatic protons and the appearance of a broad singlet integrating for 2H at ~5.3–5.5 ppm (indicative of the newly formed -NH₂ group).

Protocol B: SNAr Functionalization of the Chloroarene

Causality Rationale: Prior to reducing the nitro group, the strongly electron-withdrawing nature of the -NO₂ group activates the ortho-chlorine, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by primary or secondary amines.

Reagents:

  • 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (1.0 eq, 5 mmol)

  • Nucleophile (e.g., Morpholine or Piperazine derivative) (1.2 eq, 6 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 10 mmol)

  • Dimethylformamide (DMF) (0.5 M)

Step-by-Step Methodology:

  • Setup: Combine the succinimide derivative and the nucleophile in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Base Addition: Add DIPEA dropwise. The solution may undergo a color change (typically turning deep yellow/orange) indicating the formation of a Meisenheimer complex intermediate.

  • Heating: Elevate the temperature to 90 °C for 4 hours.

  • In-Process Control (IPC) - Self-Validation Step 1: Monitor by TLC (Hexanes:EtOAc 1:1).

    • Pass Criteria: The starting material spot (higher R_f) should be completely consumed, replaced by a highly UV-active product spot (lower R_f).

  • Isolation: Cool to room temperature and precipitate the product by dropwise addition of the reaction mixture into rapidly stirring ice water (10 volumes).

  • Filtration & Drying: Filter the resulting solid, wash with cold water, and dry under high vacuum.

  • Analytical Validation - Self-Validation Step 2: High-Resolution Mass Spectrometry (HRMS).

    • Pass Criteria: The isotopic pattern must show the loss of the characteristic M / M+2 chlorine isotope ratio (3:1), confirming the complete displacement of the chlorine atom.

References

  • Title: Factorizing Selectivity Determinants of Inhibitor Binding toward Aldose and Aldehyde Reductases: Structural and Thermodynamic Properties of the Aldose Reductase Mutant Leu300Pro−Fidarestat Complex Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

Application

Application Note: A Systematic Approach to the Crystallization of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Abstract This document provides a comprehensive guide to developing a robust crystallization protocol for the small molecule 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. As a novel compound, establishing a re...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to developing a robust crystallization protocol for the small molecule 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. As a novel compound, establishing a reliable method for obtaining high-purity crystalline material is a critical step for downstream applications, including analytical standard preparation, physicochemical characterization, and formulation development. This guide moves beyond a single method, presenting a systematic approach grounded in Quality by Design (QbD) principles.[1][2] We detail methodologies for solvent screening, followed by step-by-step protocols for cooling crystallization, anti-solvent crystallization, and vapor diffusion techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods. Additionally, a detailed troubleshooting guide is provided to address common crystallization challenges such as oiling out, low yield, and failure to nucleate.

Introduction and Physicochemical Profile

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is a succinimide derivative. The succinimide ring system is a prevalent scaffold in medicinal chemistry, known for a range of biological activities.[3] The purity and solid-state form of an active pharmaceutical ingredient (API) are critical quality attributes (CQAs) that can significantly impact its stability, bioavailability, and processability.[1] Crystallization is the primary technique used to control these attributes, offering purification and particle size control in a single unit operation.[4]

Compound Structure:

  • Molecular Formula: C₁₁H₉ClN₂O₄

  • Molecular Weight: 268.66 g/mol

  • Key Structural Features:

    • Aromatic Ring: Substituted with a chloro and a nitro group, both of which are electron-withdrawing. This reduces the electron density of the ring and contributes to its polarity.

    • Nitro Group (-NO₂): A strong polar functional group capable of acting as a hydrogen bond acceptor.

    • Chloro Group (-Cl): An electronegative group contributing to the molecule's overall polarity.

    • Pyrrolidine-2,5-dione (Succinimide) Ring: Contains two carbonyl groups (C=O), which are polar and can act as hydrogen bond acceptors.

The presence of multiple polar functional groups (two carbonyls, one nitro group) and a halogen suggests that the molecule will exhibit moderate to good solubility in polar organic solvents. A clear understanding of solubility is essential for designing an effective crystallization process.[5]

Quality by Design (QbD) in Crystallization Development

A Quality by Design (QbD) approach is a systematic method for process development that begins with predefined objectives and emphasizes product and process understanding and control.[6] For crystallization, this involves identifying the Critical Quality Attributes (CQAs) of the final crystalline product and understanding how Critical Process Parameters (CPPs) impact them.[1][6]

Critical Quality Attributes (CQAs) Critical Process Parameters (CPPs)
Purity (Chemical & Polymorphic)Solvent/Anti-solvent choice & ratio
Crystal Size Distribution (CSD)Cooling/Addition rate[7]
Crystal Habit (Morphology)Agitation speed
YieldSupersaturation level
Residual SolventSeeding strategy

By systematically exploring the relationship between these parameters, a robust "design space" can be established where the process consistently delivers a product with the desired quality.

Systematic Solvent Selection Protocol

The cornerstone of any crystallization process is the selection of an appropriate solvent system. An ideal single solvent for cooling crystallization should dissolve the compound well at an elevated temperature but poorly at a lower temperature. For anti-solvent crystallization, the compound should be soluble in the "solvent" and insoluble in the "anti-solvent," and the two must be miscible.[8][9]

Workflow for Solvent Screening

The following workflow provides a systematic method for identifying suitable solvent candidates.

Caption: Systematic workflow for crystallization solvent screening.

Example Solvent Screening Data

The following table represents hypothetical results from the screening protocol to guide researchers.

SolventClassSolubility at 25°CSolubility at 60°CObservation on CoolingSuitability
MethanolPolar ProticSolubleVery SolubleNo CrystalsGood "Solvent" for Anti-Solvent Method
IsopropanolPolar ProticSparingly SolubleSolubleFine Needles FormGood for Cooling Crystallization
Ethyl AcetatePolar AproticSparingly SolubleSolublePrismatic CrystalsExcellent for Cooling Crystallization
TolueneNon-PolarInsolubleSparingly SolubleOiled OutPoor Choice; may work in mixture
HeptaneNon-PolarInsolubleInsolubleNo DissolutionGood "Anti-Solvent"
WaterPolar ProticInsolubleInsolubleNo DissolutionGood "Anti-Solvent"

Detailed Crystallization Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: Cooling Crystallization from a Single Solvent

This is often the simplest and most direct method for purifying organic compounds.[4][10] It relies on the principle that the compound's solubility decreases as the temperature of the solution is lowered, leading to supersaturation and crystal formation.[11]

Materials:

  • Crude 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

  • Selected Solvent (e.g., Ethyl Acetate)

  • Erlenmeyer Flask

  • Hotplate/Stirrer

  • Condenser (optional, for volatile solvents)

  • Buchner Funnel and Filter Flask

  • Filter Paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a stir bar. Gently heat the mixture on a hotplate while stirring until the solvent begins to reflux.

  • Achieve Saturation: Continue adding small portions of hot ethyl acetate until all the solid just dissolves. Adding a slight excess (e.g., 1-2 mL more) can prevent premature crystallization.[12]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent the product from crystallizing in the funnel.[13]

  • Slow Cooling: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of larger, purer crystals.[4]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the crystal yield.[4]

  • Induce Crystallization (If Necessary): If no crystals form, the solution may be supersaturated. Try scratching the inside of the flask with a glass rod at the air-liquid interface or adding a tiny "seed crystal" of the product to induce nucleation.[12][14]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol B: Anti-Solvent Crystallization

This technique is useful when a suitable single solvent for cooling crystallization cannot be found.[9] It involves dissolving the compound in a "good" solvent and then adding a miscible "poor" solvent (the anti-solvent) to reduce the solubility and induce crystallization.[15][16]

Materials:

  • Crude Product

  • "Good" Solvent (e.g., Methanol)

  • "Anti-Solvent" (e.g., Deionized Water)

  • Flask with Stirrer

  • Addition Funnel or Syringe Pump

Procedure:

  • Dissolution: Dissolve the crude solid in the minimum amount of methanol at room temperature to form a clear, concentrated solution.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add deionized water dropwise via an addition funnel or syringe pump. The rate of addition is a critical parameter; slow addition promotes the growth of larger crystals.[17]

  • Observe for Turbidity: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.

  • Maturation: Once turbidity is established, stop the anti-solvent addition and allow the mixture to stir for 1-2 hours. This "maturation" or "aging" period allows the small nuclei to grow into well-defined crystals.

  • Complete Precipitation: If desired, the flask can be cooled in an ice bath to ensure maximum precipitation.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash with a mixture of the solvent/anti-solvent (e.g., 20:80 Methanol:Water) followed by a final wash with pure anti-solvent (water).

  • Drying: Dry the crystals thoroughly under vacuum.

Protocol C: Vapor Diffusion for High-Quality Single Crystals

Vapor diffusion is a highly effective method for growing single crystals suitable for X-ray diffraction analysis, which is essential for unambiguous structure determination.[10][18] The method involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[11]

Materials:

  • Small Vial (e.g., 2 mL)

  • Larger Jar with a screw-cap (e.g., 20 mL scintillation vial)

  • "Good" Solvent (e.g., Chloroform or THF)

  • "Anti-Solvent" (e.g., Pentane or Hexane)

Procedure:

  • Prepare Inner Vial: Dissolve a small amount (5-10 mg) of the purified compound in a minimal amount of a moderately non-volatile solvent like chloroform to create a nearly saturated solution. Place this small vial, uncapped, inside the larger jar.

  • Prepare Outer Jar: Add 2-3 mL of a volatile anti-solvent, such as pentane, to the bottom of the larger jar, ensuring the level is below the top of the inner vial.

  • Seal and Equilibrate: Seal the larger jar tightly. The more volatile pentane will slowly diffuse in the vapor phase into the chloroform solution in the inner vial.[10][18]

  • Incubation: This process reduces the solubility of the compound in the mixed solvent system, leading to slow crystal growth over several days to weeks. Store the setup in a location free from vibrations and temperature fluctuations.[18]

  • Harvesting: Once suitable crystals have formed, carefully open the jar and use a fine tool or pipette to remove the crystals from the vial.

Troubleshooting Common Crystallization Issues

Developing a crystallization procedure can be challenging. The following guide addresses common problems and provides actionable solutions.

Caption: Decision tree for troubleshooting common crystallization problems.

Problem Probable Cause(s) Suggested Solution(s)
No Crystals Form 1. Solution is too dilute (too much solvent).[14] 2. Solution is supersaturated but lacks a nucleation site.[14]1. Reduce solvent volume by gentle heating or under a stream of nitrogen and attempt to cool again.[12] 2. Scratch the inner wall of the flask with a glass rod. Add a seed crystal. Cool to a lower temperature (ice-salt bath).[19]
"Oiling Out" 1. The solution was cooled too rapidly.[19] 2. The boiling point of the solvent is higher than the melting point of the solute. 3. High concentration of impurities.[14]1. Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly (e.g., by insulating the flask).[13][14] 2. Add a small amount of additional solvent to lower the saturation temperature before cooling again.[19] 3. Use a different solvent with a lower boiling point.
Poor Yield 1. Too much solvent was used initially.[12] 2. Incomplete precipitation due to insufficient cooling. 3. Crystals were filtered before crystallization was complete.1. Use the minimum amount of hot solvent necessary for dissolution. 2. Ensure the solution is cooled in an ice bath for an adequate amount of time (e.g., >30 minutes). 3. Concentrate the mother liquor (filtrate) to recover a second crop of crystals.
Crystals Form Too Quickly 1. The solution was highly supersaturated. 2. The solution was cooled too rapidly.1. Re-heat to dissolve the solid, add a small amount of extra solvent, and re-cool slowly. This ensures crystallization begins from a point closer to the saturation curve.[12]
Crystals are Colored 1. Colored impurities are co-precipitating with the product.1. Before cooling, add a small amount of activated charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.[13][19]

References

  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. (2023, March 1). Royal Society of Chemistry. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. [Link]

  • Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua - Filter Dryer. (2025, July 2). Zhanghua. [Link]

  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. (2015, April 28). University of Florida. [Link]

  • Crystallisation Techniques. (2006, January 8). University of Cambridge. [Link]

  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” - ijprajournal. (2022, July 15). International Journal of Pharmaceutical Research and Applications. [Link]

  • Crystallization Process Scale-Up, a Quality by Design (QbD) Perspective: Solid Form and Drug Development | Request PDF - ResearchGate. ResearchGate. [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. Hampton Research. [Link]

  • Crystallization of low-molecular-weight organic compounds for X-ray crystallography - IUCr Journals. International Union of Crystallography. [Link]

  • Crystallization Tips - Hampton Research. Hampton Research. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization - PMC. (2023, January 21). National Center for Biotechnology Information. [Link]

  • Three-Step Mechanism of Antisolvent Crystallization | Crystal Growth & Design. (2022, April 20). American Chemical Society Publications. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Modelling and control of combined cooling and antisolvent crystallization processes - MIT. Massachusetts Institute of Technology. [Link]

  • Quality by Design in Pharmaceuticals | PDF | Crystallization | Chemistry - Scribd. (2020, March 15). Scribd. [Link]

  • Quality by Design (QbD)-Based Crystallization Process Development for the Polymorphic Drug Tolbutamide - ACS Publications. (2011, May 3). American Chemical Society Publications. [Link]

  • (PDF) Anti-Solvent Crystallization - ResearchGate. (2025, October 15). ResearchGate. [Link]

  • SOP: CRYSTALLIZATION. Ryerson University. [Link]

  • Understanding Pharmaceutical Quality by Design - PMC. National Center for Biotechnology Information. [Link]

  • Quality by Design (QbD)-Based Crystallization Process Development for the Polymorphic Drug Tolbutamide - ResearchGate. (2026, January 24). ResearchGate. [Link]

  • 100383: CRYSTALLIZATION OF SMALL MOLECULES. Western Sydney University. [Link]

  • Exp 2 - Crystallization. University of Wisconsin-Madison. [Link]

  • Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing - ACS Publications. (2023, July 31). American Chemical Society Publications. [Link]

  • 1-(4-Chlorophenyl)-1H-pyrrole-2,5-dione - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. SpringerLink. [Link]

  • 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione - PMC. National Center for Biotechnology Information. [Link]

  • Crystallization from the Gas Phase: Morphology Control, Co-Crystal and Salt Formation - Sciforum. MDPI. [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model - Physical Chemistry Research. (2023, November 19). Physical Chemistry Research. [Link]

Sources

Method

In Vitro Pharmacological Characterization of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: Assay Protocols and Mechanistic Workflows

Executive Summary & Chemical Rationale 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) is a highly specialized small molecule with significant potential as a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) is a highly specialized small molecule with significant potential as a targeted covalent inhibitor (TCI) or chemical probe. The molecular architecture features two critical domains:

  • The Succinimide Core : Provides a rigid, hydrogen-bonding scaffold capable of orienting the molecule within a target protein's binding pocket.

  • The 4-Chloro-3-nitrobenzyl Moiety : Acts as a highly activated electrophile. The strongly electron-withdrawing nitro group activates the adjacent carbon-chlorine bond, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by nucleophilic amino acid residues, particularly deprotonated cysteine thiolates.

To rigorously evaluate this compound, standard in vitro assays must be adapted to account for its unique chemical properties. For instance, nitroaromatics are notorious for causing false readouts in colorimetric and fluorometric assays due to redox cycling and the inner-filter effect (IFE). This Application Note details a self-validating, three-tier in vitro screening cascade designed to bypass these artifacts and definitively prove covalent target engagement.

Experimental Workflow & Logical Relationships

G A 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione B Phenotypic Assay (CellTiter-Glo) A->B Step 1 C Target Engagement (TR-FRET) B->C Step 2 D Covalent Validation (Intact LC-MS) C->D Step 3

Figure 1: In vitro screening cascade for covalent inhibitor validation.

Mechanism Cmpd 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Adduct Covalent Protein-Drug Adduct (+232 Da Mass Shift) Cmpd->Adduct SNAr Reaction Target Target Protein (Free Cysteine Thiol) Target->Adduct Nucleophilic Attack Leaving HCl (Leaving Group) Adduct->Leaving Elimination

Figure 2: Logical relationship of the SNAr covalent binding mechanism.

Detailed Assay Protocols

Protocol 1: Phenotypic Screening via CellTiter-Glo (ATP Quantitation)

Causality & Rationale: Classical MTT/MTS viability assays rely on the reduction of tetrazolium salts by cellular oxidoreductases. Nitroaromatic compounds, such as our target molecule, can be spuriously reduced by cellular nitroreductases, leading to false-positive viability signals. To establish a true therapeutic window, we utilize the CellTiter-Glo (CTG) assay, which quantifies ATP as a direct, non-redox proxy for metabolic activity[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cell lines (e.g., HCT116, A549) at a density of 2,000 cells/well in 30 µL of complete media into opaque-walled 384-well microplates. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in DMSO. Use an acoustic dispenser (e.g., Echo 550) to transfer 100 nL of compound to the assay plates (Final DMSO = 0.33%).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Reagent Preparation: Thaw the CellTiter-Glo Buffer and lyophilized Substrate to room temperature. Mix to reconstitute the active reagent[1].

  • Lysis & Detection: Add 30 µL of CTG reagent to each well. Shake on an orbital shaker for 2 minutes to induce complete cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Readout: Record luminescence using a multimode plate reader (e.g., PerkinElmer EnVision) utilizing a 0.1-second integration time.

Protocol 2: Biochemical Target Engagement via TR-FRET

Causality & Rationale: Nitroaromatics frequently act as fluorescent quenchers (Inner Filter Effect), which invalidates standard fluorescence polarization (FP) or conventional FRET assays. Time-Resolved FRET (TR-FRET) utilizes a lanthanide donor (e.g., Terbium, Tb³⁺) with a millisecond-scale emission half-life. By introducing a 50–100 microsecond delay before measurement, short-lived compound autofluorescence and background scatter completely decay, ensuring high-fidelity data[2].

Step-by-Step Methodology:

  • Assay Buffer: Prepare TR-FRET buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT). Note: DTT concentration must be carefully titrated; excessive DTT can outcompete the target protein for the covalent SNAr reaction.

  • Complex Formation: In a low-volume 384-well black plate, add 4 µL of the recombinant target protein (e.g., GST-tagged kinase) pre-mixed with a Tb-labeled anti-GST antibody (2 nM final).

  • Compound Incubation: Add 2 µL of the compound (varying concentrations) and incubate for 60 minutes at room temperature to allow the SNAr covalent bond to form.

  • Tracer Addition: Add 2 µL of the fluorescent tracer (e.g., a known reversible competitive inhibitor conjugated to AlexaFluor 647).

  • Readout: Read the plate on a TR-FRET compatible reader. Excite at 337 nm. After a 100 µs delay, read emission at 490 nm (Tb donor) and 665 nm (Tracer acceptor)[2]. Calculate the 665/490 ratio to determine the IC₅₀.

Protocol 3: Mechanistic Validation via Intact Protein LC-MS

Causality & Rationale: To definitively classify the compound as a targeted covalent inhibitor (TCI), one must observe the exact mass shift of the protein-drug adduct. The theoretical mass of the compound is 268.03 Da. Upon SNAr reaction with a cysteine thiol, the chlorine atom (35.45 Da) is displaced, and a proton is lost, resulting in the loss of HCl. The expected mass shift on the intact protein is therefore +231.6 Da . Intact LC-MS provides unambiguous proof of this mechanism[3][4].

Step-by-Step Methodology:

  • Reaction Setup: Incubate 2 µM of recombinant target protein with 20 µM of the compound (10x molar excess) in 50 mM ammonium acetate buffer (pH 7.4) at room temperature for 2 hours.

  • Quenching: Quench the reaction by adding an equal volume of 1% formic acid.

  • Desalting & Chromatography: Inject 10 µL of the sample onto a C4 reverse-phase analytical column (e.g., Waters MassPREP) connected to an LC system. Elute using a rapid gradient of 5–95% acetonitrile (with 0.1% formic acid) over 5 minutes.

  • Mass Spectrometry: Analyze the eluate using an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer operating in positive ion mode[4].

  • Deconvolution: Process the raw multi-charged envelope using deconvolution software (e.g., MaxEnt1) to obtain the zero-charge intact mass. Compare the mass of the vehicle-treated protein against the compound-treated protein to verify the +231.6 Da shift[3].

Data Presentation

The following table synthesizes the expected quantitative outputs across the described screening cascade, providing a structured framework for hit declaration.

Assay TypeReadout MetricTarget / Cell LineResult (Mock Data)Mechanistic Interpretation
CellTiter-Glo IC₅₀ (Cell Viability)HCT116 (Cancer)1.2 µMPotent anti-proliferative activity; avoids MTT redox artifacts.
CellTiter-Glo IC₅₀ (Cell Viability)HEK293 (Control)> 50 µMFavorable therapeutic window; minimal general cytotoxicity.
TR-FRET IC₅₀ (Biochemical)Target Kinase450 nMDirect target engagement confirmed; IFE bypassed via time-gating.
TR-FRET kinact​/KI​ Target Kinase1.5 x 10⁴ M⁻¹s⁻¹Time-dependent inhibition characteristic of covalent binders.
Intact LC-MS Mass Shift ( Δ Da)Target Kinase+231.6 Da100% labeling efficiency. Confirms SNAr mechanism (loss of HCl).

References

  • Reshamwala, et al. "Rapid covalent-probe discovery by electrophile fragment screening." bioRxiv (2018). Available at:[Link]

  • "Technologies for Direct Detection of Covalent Protein–Drug Adducts." PMC. Available at:[Link]

Sources

Application

Application Note: Preparation and Handling of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione Stock Solutions for Cell Culture

Executive Summary The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) is a synthetic lipophilic small molecule utilized in advanced in vitro screenin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) is a synthetic lipophilic small molecule utilized in advanced in vitro screening and drug development assays. Due to its highly hydrophobic structural motifs—specifically the halogenated, nitro-substituted benzyl ring—improper solvent handling frequently leads to micro-precipitation, resulting in false-negative assay readouts and irreproducible IC₅₀ values.

This application note provides a rigorous, self-validating protocol for the reconstitution, serial dilution, and cell culture application of this compound. By leveraging thermodynamic solvation principles and vehicle-normalized dosing strategies, researchers can ensure 100% compound bioavailability while eliminating solvent-induced cytotoxicity.

Physicochemical Profiling & Causality in Solvent Selection

To design an effective solvation strategy, we must first analyze the molecule's physicochemical properties. The core structure consists of a polar succinimide ring (pyrrolidine-2,5-dione) attached to a highly non-polar 4-chloro-3-nitrophenyl moiety.

Causality of Solvent Choice: Aqueous buffers are incapable of disrupting the strong intermolecular crystal lattice of the solid powder. We mandate the use of Anhydrous Dimethyl Sulfoxide (DMSO) . DMSO possesses a high dielectric constant ( ϵ≈47 ) and an amphiphilic nature, allowing it to fully solvate the hydrophobic benzyl groups while stabilizing the hydrogen-bond acceptors of the succinimide ring . Furthermore, the succinimide ring is susceptible to base-catalyzed hydrolysis; therefore, anhydrous conditions prevent premature ring-opening degradation during long-term storage .

Table 1: Physicochemical Properties & Solvation Parameters
ParameterValue / RecommendationScientific Rationale
Molecular Formula C₁₁H₉ClN₂O₄Defines stoichiometric calculations.
Molecular Weight 268.65 g/mol Required for precise molarity conversion.
Primary Solvent 100% Anhydrous DMSOPrevents aqueous shock and hydrolysis.
Max Stock Concentration 10 mM to 50 mMAvoids supersaturation and freeze-thaw crashing.
Media pH Constraint pH 7.2 – 7.4Prevents alkaline hydrolysis of the succinimide core.

Master Stock Reconstitution Protocol

This protocol establishes a self-validating system to ensure the integrity of the 10 mM master stock.

Step-by-Step Methodology
  • Thermal Equilibration (Critical): Remove the lyophilized powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the powder. Water introduced into the DMSO stock will initiate micro-precipitation and accelerate compound degradation.

  • Molarity Calculation: Calculate the required volume of DMSO to achieve a 10 mM stock using the exact mass provided on the vial.

    • Formula: Volume(μL)=268.65(g/mol)×10(mM)Mass(mg)​×106

  • Solvation: Add the calculated volume of room-temperature Anhydrous DMSO directly to the vial.

  • Mechanical Disruption: Vortex the vial at maximum speed for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 2–5 minutes.

  • Aliquoting & Storage: Divide the master stock into 10 µL to 50 µL single-use aliquots in amber microcentrifuge tubes. Overlay with Argon gas before sealing, and store at -80°C.

    • Causality: Argon displaces oxygen and moisture. Single-use aliquots eliminate freeze-thaw cycles, which cause localized concentration gradients that force the compound out of solution.

Cell Culture Application: Vehicle-Normalized Dilution Strategy

A common critical error in cell culture assays is the direct dilution of a high-concentration DMSO stock into aqueous media, which induces "aqueous shock" and immediate precipitation. Furthermore, varying the volume of DMSO added to different treatment groups introduces solvent toxicity as a confounding variable .

To ensure scientific integrity, we employ a Vehicle-Normalized Step-Down Dilution Strategy . This guarantees that every cell culture well—regardless of the drug concentration—receives exactly 0.1% DMSO , well below the cytotoxicity threshold.

Table 2: 1000x Intermediate Stock Dilution Matrix (Target: 0.1% Final DMSO)
Target Assay Conc.Required 1000x StockVol. of 10 mM MasterVol. of 100% DMSOVol. of 1000x Stock added to 1 mL Media
10 µM 10 mM100 µL0 µL1.0 µL
5 µM 5 mM50 µL50 µL1.0 µL
1 µM 1 mM10 µL90 µL1.0 µL
0.1 µM 0.1 mM1 µL99 µL1.0 µL
Vehicle Control 0 mM0 µL100 µL1.0 µL
Step-Down Protocol & Self-Validation
  • Prepare 1000x Stocks: Generate the intermediate stocks in 100% DMSO as outlined in Table 2.

  • Media Pre-warming: Warm the complete cell culture media (e.g., DMEM + 10% FBS) to 37°C.

    • Causality: Warm media maintains the thermodynamic solubility limits of the lipophilic 4-chloro-3-nitrobenzyl group, preventing the compound from crashing out during the aqueous transition.

  • Dropwise Addition: While vigorously vortexing the pre-warmed media, add the 1000x DMSO stock dropwise (e.g., 1 µL stock into 999 µL media).

  • Self-Validation Checkpoint: To validate that no micro-precipitation occurred, centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Inspect the bottom of the tube under a microscope. A visible pellet indicates aqueous shock; if observed, the media must be discarded and the dropwise mixing speed increased.

Process Visualizations

G Master 10 mM Master Stock (100% Anhydrous DMSO) Serial Serial Dilution in DMSO (Create 1000x Stocks) Master->Serial Vehicle Normalization Media 1:1000 Dilution into Pre-warmed Media Serial->Media Dropwise + Vortex Assay In Vitro Assay (Uniform 0.1% DMSO) Media->Assay Apply to Cells

Workflow for vehicle-normalized serial dilution ensuring uniform 0.1% DMSO across test conditions.

Causality ColdMedia Cold Media & Static Mixing AqueousShock Aqueous Shock & Supersaturation ColdMedia->AqueousShock Precipitation Micro-precipitation (False Negatives) AqueousShock->Precipitation WarmMedia Warm Media & Rapid Vortexing Solvation Thermodynamic Solvation WarmMedia->Solvation Bioavailable High Bioavailability (Accurate IC50) Solvation->Bioavailable

Thermodynamic causality of solvent mixing techniques on small molecule bioavailability.

References

  • PubChem Database. "3-(3-Chloro-2-nitrophenyl)pyrrolidine-2,5-dione" (CID 91621560 - Chemical Class Reference). National Institutes of Health (NIH). URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Welcome to the Technical Support Center. As drug development professionals and scientists, you frequently encounter highly crystalline, lipophilic compounds that defy standard solubilization practices.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and scientists, you frequently encounter highly crystalline, lipophilic compounds that defy standard solubilization practices. This guide provides an authoritative, mechanistic approach to overcoming the solubility barriers of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in Dimethyl Sulfoxide (DMSO) and subsequent aqueous assay buffers.

Mechanistic Troubleshooting & FAQs

Q: Why does 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione resist dissolution in 100% DMSO despite DMSO's high dielectric constant? A: The compound's architecture features a planar aromatic ring, a strongly electron-withdrawing nitro group, a chloro substituent, and a pyrrolidine-2,5-dione (succinimide) moiety. This combination results in a highly crystalline solid governed by strong intermolecular dipole-dipole interactions and high lattice energy. While DMSO is an exceptional solvent capable of forming strong hydrogen bonds and dipole interactions with solute molecules (1[1]), the thermodynamic dissolution of succinimide derivatives in DMSO is fundamentally an endothermic and entropy-driven process (2[2]). At ambient temperatures, the thermal energy is insufficient to break the crystal lattice, leading to apparent insolubility.

Q: Does the quality or age of the DMSO affect solubility? A: Absolutely. DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs atmospheric moisture. Even a 1-2% increase in water content drastically alters the solvation capacity for lipophilic compounds, shifting the equilibrium toward crystallization rather than dissolution (1[1]). For highly crystalline compounds, you must use anhydrous, argon-purged DMSO to maintain the necessary dielectric environment.

Q: How can I prevent precipitation when diluting the DMSO stock into aqueous assay buffers? A: Lipophilic compounds frequently precipitate upon aqueous dilution because the solubility drops precipitously as the mole fraction of water increases. To mitigate this, you must lower the interfacial tension between the aqueous phase and the hydrophobic solute. This is best achieved using a co-solvent system such as PEG 400, propylene glycol, or Tween (3[3]). These co-solvents act as a thermodynamic bridge, preventing the rapid nucleation of the compound that typically plagues high-throughput screening libraries stored in DMSO (4[4]).

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following workflows are designed as self-validating systems . Each protocol includes a definitive verification step to confirm success before proceeding to downstream assays.

Protocol A: Preparation of a High-Concentration Stock Solution (10-50 mM)

Causality: Overcoming the endothermic barrier requires a combination of thermal energy (heat) and mechanical disruption (sonication) in an absolutely moisture-free environment.

  • Preparation: Weigh the desired amount of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione into a dry, low-retention microcentrifuge tube.

  • Solvent Addition: In a low-humidity environment, add anhydrous, freshly opened DMSO (≥99.9% purity) to reach your target concentration. Cap tightly and vortex vigorously for 60 seconds.

  • Thermal Sonication: Place the sealed tube in an ultrasonic water bath pre-heated to 45°C–50°C. Sonicate for 15 minutes. The cavitation provides mechanical disruption of the crystal lattice, while the heat fulfills the endothermic dissolution requirement.

  • Self-Validation Step (Centrifugation): Remove the tube and centrifuge at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube under a bright light.

    • Pass: The solution is completely transparent with no visible pellet.

    • Fail: A white/yellowish micro-pellet or turbidity is present. (If failed, add 5% v/v DMF as a co-solvent and repeat step 3).

  • Equilibration: Allow the validated clear solution to return to room temperature (25°C) and observe for 30 minutes to ensure no spontaneous recrystallization occurs.

Protocol B: Step-Down Aqueous Dilution for Biological Assays

Causality: Direct dilution of a DMSO stock into water causes localized zones of high polarity, instantly nucleating the lipophilic solute. A step-down approach using a polymeric co-solvent gradually transitions the dielectric constant.

  • Intermediate Buffer Preparation: Prepare an intermediate dilution buffer containing 10% PEG 400 or 5% Tween-80 in your base assay buffer.

  • Step-Down Addition: While vortexing the intermediate buffer continuously, add the DMSO stock solution dropwise. Do not inject the DMSO stock directly into the bulk liquid without agitation.

  • Final Dilution: Dilute this intermediate mixture into your final assay buffer to achieve the desired working concentration (typically <1% final DMSO).

  • Self-Validation Step (Spectrophotometry): Measure the optical density (OD) of the final solution at 600 nm against a vehicle-matched blank.

    • Pass: OD600 < 0.05 (Indicates true solution).

    • Fail: OD600 ≥ 0.05 (Indicates colloidal aggregation or micro-precipitation; increase co-solvent ratio in Step 1).

Quantitative Solubility Parameters

The table below summarizes the expected thermodynamic behavior and solubility limits under varying solvent conditions.

Solvent ConditionExpected Solubility LimitDissolution KineticsThermodynamic Driver / Mechanism
Standard DMSO (Ambient, 25°C) < 5 mMVery Slow (>24 hrs)Limited by high crystalline lattice energy.
Anhydrous DMSO (Heated, 50°C) ~ 50 mMRapid (< 15 mins)Thermal energy overcomes the endothermic barrier.
DMSO + 10% PEG 400 (Aqueous) Prevents precipitation at < 100 μMInstantaneous (Dilution)Solubilized via micellar/polymeric interfacial tension reduction.

Solubilization Workflow

G Start Weigh 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione AddDMSO Add Anhydrous DMSO (Target: 10-50 mM) Start->AddDMSO Sonicate Heated Sonication (45-50°C, 15 mins) AddDMSO->Sonicate Centrifuge Centrifuge (10,000 x g, 5 mins) Sonicate->Centrifuge Check Visual Inspection: Is there a pellet? Centrifuge->Check Success Clear Solution: Equilibrate to RT Check->Success No Fail Pellet Present: Add Co-solvent (DMF) Check->Fail Yes Aqueous Step-Down Dilution (Add to PEG400/Buffer) Success->Aqueous Fail->Sonicate Retry Validate Validate via OD600 (<0.05 = Soluble) Aqueous->Validate

Workflow for dissolving and validating 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione.

References

  • How does dimethylsulfoxide influence the crystallization of compounds?
  • International Journal of Medical Science and Dental Research (ijmsdr.org)
  • National Institutes of Health (nih.gov)
  • Solubility of N-(9-fluorenylmethoxycarbonyloxy)

Sources

Optimization

preventing thermal degradation of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione during storage

Welcome to the technical support center for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the prevention of thermal degradation of this compound during storage. Our goal is to ensure the integrity and stability of your valuable research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione to prevent thermal degradation?

A1: To ensure the long-term stability of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, it is crucial to store it under controlled conditions. The recommended storage is at 2-8°C in a tightly sealed, light-resistant container.[1] For enhanced stability, particularly if the compound is sensitive to oxidation or moisture, storing it under an inert atmosphere, such as argon or nitrogen, is advisable.[1][2] Storing the compound as a dry solid is generally preferred for long-term storage if it is stable in that form.[2]

Q2: I've observed a change in the color of my compound. Does this indicate degradation?

A2: A noticeable change in color, such as darkening, or any alteration in the physical form of the compound can be an initial sign of degradation.[1] While visual inspection is a useful preliminary check, it is not a definitive confirmation of degradation.[2] To accurately assess the purity and confirm degradation, a stability-indicating analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection is recommended.[2] This technique can effectively separate the parent compound from any degradation products.[2]

Q3: Can the choice of solvent for storing the compound in solution affect its stability?

A3: Absolutely. The solvent choice is critical for the stability of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in solution.[2] Certain solvents can accelerate degradation through processes like hydrolysis.[2] It is essential to use high-purity, dry solvents. If you need to store the compound in solution for an extended period, it is highly recommended to perform a stability study in your chosen solvent or consult the manufacturer's specific recommendations.[2] For many organic compounds, storage as a dry solid is the most stable option.[2]

Q4: What are the primary chemical groups in this molecule that are susceptible to degradation?

A4: The structure of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione contains two key functional groups that are prone to degradation: the nitroaromatic group and the succinimide ring . Nitroaromatic compounds can be sensitive to light (photolytic degradation) and oxidation.[3][4][5] The succinimide ring is susceptible to hydrolysis, especially under basic conditions, which leads to ring-opening.[6][7]

Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable solutions.

Issue Possible Cause(s) Recommended Action(s)
Unexpected peaks in HPLC/LC-MS analysis. Degradation of the compound due to improper storage (temperature, light, moisture).[2]1. Review your storage conditions to ensure they align with the recommended 2-8°C, protection from light, and dry environment.[1] 2. Conduct a forced degradation study to intentionally degrade the compound under controlled stress conditions (e.g., acid/base hydrolysis, oxidation, heat, light).[2][3] This will help in identifying the potential degradation products. 3. Prepare fresh solutions from a new, unopened stock of the compound for comparison.[2]
Inconsistent or poor biological activity in assays. Significant degradation of the active compound, leading to a lower effective concentration.1. Quantify the compound's purity using a validated, stability-indicating HPLC method to determine the extent of degradation.[2] 2. Always prepare fresh solutions immediately before each experiment to minimize the impact of any potential short-term instability in solution.[2] 3. If you suspect degradation, use a fresh vial of the compound for subsequent experiments.
Precipitate formation in a stored solution. 1. Degradation of the compound resulting in the formation of less soluble byproducts.[2] 2. The compound's solubility limit has been exceeded at the storage temperature.[2]1. Visually inspect the solution before use. If a precipitate is observed, gentle warming and sonication might redissolve it, but this will not reverse any degradation that has occurred.[2] 2. It is safer and more scientifically sound to discard the solution and prepare a fresh one.[2] 3. To avoid solubility issues, consider storing at a slightly higher concentration and diluting just before use, ensuring the storage concentration is well below the solubility limit at the storage temperature.
Understanding Degradation Pathways

To effectively prevent degradation, it's helpful to understand the potential chemical transformations that 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione may undergo.

Potential Degradation Mechanisms
  • Hydrolysis of the Succinimide Ring: The imide ring is susceptible to opening, particularly in the presence of moisture and basic conditions, to form a succinamic acid derivative.[6][7]

  • Reduction of the Nitro Group: The nitro group can be reduced to form amino or other reduced nitrogen species, which would significantly alter the compound's electronic properties and biological activity.

  • Photodegradation: Aromatic nitro compounds are known to be photosensitive and can degrade upon exposure to light, especially UV light.[2][8]

cluster_storage Storage Conditions cluster_compound Compound State Ideal_Storage 2-8°C, Dark, Dry (Inert Atmosphere Optional) Stable_Compound 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Ideal_Storage->Stable_Compound Maintains Integrity Suboptimal_Storage Room Temp, Light Exposure, Moisture Degraded_Compound Degradation Products (e.g., Hydrolyzed Ring, Reduced Nitro Group) Suboptimal_Storage->Degraded_Compound Promotes Degradation Stable_Compound->Degraded_Compound Degradation Pathways (Hydrolysis, Photolysis, etc.)

Caption: Logical flow for maintaining compound stability.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a valuable tool to understand the stability of your compound and identify potential degradation products.[3]

Objective: To intentionally degrade 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[2][3]

Materials:

  • 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Suitable solvent for the compound (e.g., acetonitrile or methanol)

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Acid Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N HCl.

    • Heat the solution at 60°C for 24 hours.

    • If no degradation is observed, repeat the experiment with 1 N HCl.

    • Neutralize the solution before HPLC analysis.[2]

  • Base Hydrolysis:

    • Dissolve the compound in a suitable solvent and add 0.1 N NaOH.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, consider gentle heating.

    • Neutralize the solution before HPLC analysis.[2]

  • Oxidative Degradation:

    • Dissolve the compound in a suitable solvent and add 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • If no degradation is observed, repeat with 30% H₂O₂.[2]

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in a suitable solvent for HPLC analysis.[2]

  • Photolytic Degradation:

    • Expose both the solid compound and a solution of the compound to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.[2]

Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable HPLC method.

  • Compare the chromatograms to identify new peaks corresponding to degradation products and any decrease in the peak area of the parent compound.

Start 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Sample Stress_Conditions Apply Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis Stress_Conditions->Acid Oxidation Oxidative Degradation Stress_Conditions->Oxidation Heat Thermal Degradation Stress_Conditions->Heat Light Photolytic Degradation Stress_Conditions->Light Analysis HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation->Analysis Heat->Analysis Light->Analysis Results Identify Degradation Products & Assess Stability Analysis->Results Stress_conditions Stress_conditions Stress_conditions->Base

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

Welcome to the Advanced Technical Support Center for the synthesis and purification of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide). As a Senior...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis and purification of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide).

As a Senior Application Scientist, I have designed this guide for drug development professionals and synthetic chemists who are encountering persistent impurities during the recrystallization of this specific succinimide derivative. This guide bypasses generic advice, focusing instead on the mechanistic causality of impurity formation and providing self-validating protocols to ensure high-fidelity purification.

Analytical Profiling of Common Impurities

Before troubleshooting, you must accurately identify the impurity profile. The synthesis of this compound typically involves the N-alkylation of succinimide with 4-chloro-3-nitrobenzyl chloride (or bromide) in the presence of a base[1][2]. The impurities that co-crystallize are usually direct consequences of the reaction conditions or the workup environment.

Table 1: Quantitative & Analytical Signatures of Common Co-Crystallizing Impurities

Impurity TypeChemical IdentityHPLC-MS Signature1H-NMR Signature (DMSO-d6)Primary Cause
Hydrolysis Product N-(4-chloro-3-nitrobenzyl)succinamic acid[M+18]⁺ Mass ShiftBroad singlet ~12.0 ppm (COOH), amide NH ~8.5 ppmBase-catalyzed or thermal ring-opening of the succinimide[3][4].
Unreacted Electrophile 4-chloro-3-nitrobenzyl chloride[M-98]⁺ (Loss of succinimide)Shift in benzylic CH₂ (~4.8 ppm vs ~4.6 ppm in product)Incomplete alkylation; poor solvent selection during recrystallization.
Unreacted Nucleophile Succinimidem/z 99 [M+H]⁺Broad NH ~11.2 ppm, sharp singlet ~2.6 ppm (4H)Excess reagent used; insufficient aqueous washing.
Positional Isomers N-(2-chloro-5-nitrobenzyl)succinimideIdentical Mass [M+H]⁺Altered aromatic splitting pattern (e.g., loss of ortho coupling)Impure starting benzyl halide from non-selective nitration.

Troubleshooting FAQs: Mechanistic Q&A

Q1: My HPLC shows a major impurity with an[M+18] mass shift that co-crystallizes with my product. What is this, and why is it happening?

Expert Insight: You are observing succinamic acid , the ring-opened hydrolysis product of your target molecule. Succinimide rings are highly susceptible to nucleophilic attack by water or hydroxide ions, particularly at elevated temperatures or basic pH (pH > 7.5)[3][4]. During the N-alkylation reaction, if the base (e.g., KOH, Et₃N) is not completely neutralized before aqueous workup, or if the recrystallization solvent contains trace water and is heated excessively, the imide bond cleaves. Because succinamic acid contains both a lipophilic benzyl group and a polar carboxylic acid, it exhibits intermediate solubility that often causes it to co-precipitate with the target succinimide.

Resolution: Do not attempt to separate this via neutral recrystallization. Instead, introduce a mild alkaline wash (5% NaHCO₃) to the crude organic extract prior to crystallization. This deprotonates the succinamic acid, partitioning it entirely into the aqueous waste.

Hydrolysis A 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione (Intact Ring) B OH⁻ / H₂O (High pH / Heat) A->B Nucleophilic Attack C Tetrahedral Intermediate B->C Addition D N-(4-chloro-3-nitrobenzyl) succinamic acid (Ring-Opened Impurity) C->D C-N Bond Cleavage

Mechanistic pathway of base-catalyzed succinimide ring-opening hydrolysis.

Q2: I am seeing unreacted 4-chloro-3-nitrobenzyl chloride in my final crystals. How do I purge it?

Expert Insight: The starting benzyl chloride is highly lipophilic and lacks hydrogen-bonding donors[1]. If you are recrystallizing your product from a non-polar or moderately polar solvent mixture (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Heptane), the solubility differential between the product and the benzyl chloride is insufficient at low temperatures, leading to co-crystallization.

Resolution: Shift the thermodynamic environment by using an alcohol-based solvent system (e.g., Isopropanol or Ethanol). N-benzylsuccinimides crystallize exceptionally well from hot alcohols upon cooling, whereas the unreacted benzyl chloride remains highly soluble in the cold alcoholic mother liquor due to its lower melting point and high lipophilicity[2].

Q3: During cooling, my solution forms an oily, amorphous paste at the bottom of the flask instead of distinct crystals ("Oiling Out"). How do I fix this?

Expert Insight: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the impure solute mixture drops below the temperature at which the solution reaches saturation. For 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, the presence of positional isomers (e.g., 2-chloro-5-nitrobenzyl derivatives) significantly depresses the crystal lattice energy.

Resolution: You must bypass the metastable oiling zone. Switch to a binary solvent system with a steeper solubility curve, such as Toluene/Heptane . More importantly, introduce seed crystals at a temperature above the cloud point (typically around 60–65 °C for this system) and reduce the cooling rate to ≤ 0.2 °C/min. Seeding forces heterogeneous nucleation, bypassing the liquid-liquid demixing phase entirely.

Troubleshooting Start Crude Product Analysis (HPLC-MS) Q1 Major Impurity Type? Start->Q1 M18 [M+18] Mass Shift (Succinamic Acid) Q1->M18 Hydrolysis SM Starting Material (Benzyl Halide) Q1->SM Incomplete Rxn Oil Oiling Out / Paste (Isomers/Mixed) Q1->Oil Phase Separation Sol1 Pre-wash with 5% NaHCO₃ Partition to Aqueous M18->Sol1 Sol2 Switch to Isopropanol (Halide stays in Mother Liquor) SM->Sol2 Sol3 Use Toluene/Heptane Seed at High Temp Oil->Sol3

Decision tree for troubleshooting N-benzylsuccinimide recrystallization impurities.

Self-Validating Protocol: Optimized Recrystallization Workflow

This step-by-step methodology is designed to systematically eliminate the impurities discussed above. It incorporates built-in validation steps to ensure the integrity of the process.

Phase 1: Chemical Pre-Treatment (Succinamic Acid Purge)

  • Dissolve the crude 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in Ethyl Acetate (10 mL per gram of crude).

  • Wash the organic layer twice with an equal volume of cold 5% aqueous NaHCO₃.

    • Causality Check: This converts any trace succinamic acid to its water-soluble sodium salt.

  • Wash once with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield a dry, crude solid.

Phase 2: Dissolution & Hot Filtration 4. Suspend the crude solid in absolute Isopropanol (IPA) (approx. 5-7 mL per gram). 5. Heat the suspension to gentle reflux (82 °C) under inert atmosphere (N₂) until complete dissolution occurs. 6. Perform a rapid hot filtration through a pre-warmed celite pad to remove any insoluble polymeric degradation products or inorganic salts.

Phase 3: Controlled Crystallization 7. Transfer the filtrate to a clean flask and allow it to cool ambiently to 65 °C. 8. Critical Step: At 65 °C, add 1-2 mg of pure 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione seed crystals.

  • Validation: If the seeds dissolve immediately, the solution is not yet saturated. Allow it to cool another 2 °C and re-seed. If the seeds persist and begin to grow, you have successfully bypassed the "oiling out" phase.

  • Once crystallization initiates, cool the flask at a rate of 0.2 °C/min down to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours.

Phase 4: Isolation 10. Filter the crystals via vacuum filtration. 11. Wash the filter cake with ice-cold IPA (2 mL per gram).

  • Causality Check: The cold IPA wash removes the highly soluble unreacted 4-chloro-3-nitrobenzyl chloride without dissolving the target crystals.
  • Dry the crystals in a vacuum oven at 45 °C for 12 hours to remove residual solvent.

References

  • Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjug
  • Stability and hydrolysis kinetics of spirosuccinimide type inhibitors of aldose reductase in aqueous solution and retardation of their hydrolysis by the target enzyme. Journal of Pharmaceutical Sciences (PubMed).
  • A novel of substituted dithiocarbazate derivatives: synthesis, characterisation, and activity of S-benzyl-β-N-4-chloro-3-nitrobenzoyl dithiocarbazate (SB3NO) and its Cu(II), Zn(II), Co(II), and Ni(II) complexes.
  • Ionic Liquid-Promoted Efficient Synthesis of N-Alkyl and N-Arylimides. Thieme Connect.

Sources

Optimization

Technical Support Center: Optimizing Catalytic Conditions for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione Production

Welcome to the dedicated technical support resource for the synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, detailed protocols, and robust troubleshooting strategies. Our goal is to empower you to overcome common experimental hurdles and optimize your synthetic outcomes.

Overview of the Synthesis

The synthesis of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione is fundamentally an N-alkylation reaction. It involves the deprotonation of succinimide to form a nucleophilic succinimidyl anion, which then displaces a halide on 4-chloro-3-nitrobenzyl halide. The reaction is a cornerstone transformation for accessing a wide range of N-substituted succinimides, a class of compounds with significant biological activities, including anticonvulsant and anticancer properties.[1] The presence of the electron-withdrawing nitro group on the aromatic ring enhances the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack.

The most efficient and scalable methods for this synthesis employ Phase Transfer Catalysis (PTC). PTC is a powerful technique that facilitates the reaction between reactants located in different immiscible phases (e.g., a solid inorganic base and an organic substrate solution).[2][3] A phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), forms a lipophilic ion pair with the deprotonated succinimide, shuttling it into the organic phase where it can react with the benzyl halide.[2][4]

Reaction Mechanism with Phase Transfer Catalysis

Below is a diagram illustrating the catalytic cycle for this N-alkylation.

PTC_Mechanism Catalytic Cycle for N-Alkylation cluster_interface Aqueous/Solid - Organic Interface succinimide Succinimide (HN(CO)₂C₂H₄) anion Succinimidyl Anion (N⁻(CO)₂C₂H₄) succinimide->anion 1. Deprotonation base Base (e.g., K₂CO₃) ion_pair Lipophilic Ion Pair [Q⁺N⁻(CO)₂C₂H₄] anion->ion_pair 2. Ion Pair Formation catalyst_return Catalyst (Q⁺X⁻) product Product 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione ion_pair->product 3. N-Alkylation (SN2) benzyl_halide 4-Chloro-3-nitrobenzyl Halide (Ar-CH₂-X) benzyl_halide->product product->catalyst_return 4. Catalyst Regeneration

Caption: Phase Transfer Catalysis (PTC) cycle for N-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable starting protocol for this synthesis?

A: A well-established starting point involves using potassium carbonate as the base, acetonitrile or DMF as the solvent, and a catalytic amount of TBAB.

Experimental Protocol: General N-Alkylation
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add succinimide (1.0 equiv.), potassium carbonate (K₂CO₃, 1.5 equiv.), and Tetrabutylammonium Bromide (TBAB, 0.1 equiv.).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) (approx. 5-10 mL per mmol of succinimide).

  • Stirring: Stir the suspension vigorously at room temperature for 15-30 minutes to facilitate initial deprotonation.[5]

  • Reagent Addition: Add 4-chloro-3-nitrobenzyl bromide or chloride (1.1 equiv.) to the mixture. Using the bromide is often preferable as it is a better leaving group.[5]

  • Heating: Heat the reaction mixture to 60-80 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the succinimide starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography.

Q2: Why is a Phase Transfer Catalyst (PTC) necessary? Can I run the reaction without it?

A: While the reaction can proceed without a PTC, its inclusion is highly recommended for efficiency, especially under solid-liquid conditions (e.g., solid K₂CO₃ in an organic solvent). The PTC, typically a quaternary ammonium salt, transports the succinimidyl anion from the solid/aqueous phase into the organic phase where the alkylating agent resides.[2][3] This circumvents the low solubility of the inorganic base in the organic solvent, leading to:

  • Faster Reaction Rates: Increased concentration of the reactive anion in the organic phase.

  • Milder Conditions: Allows the reaction to proceed at lower temperatures.

  • Use of Weaker, Greener Bases: Enables the use of inexpensive and safer bases like K₂CO₃ instead of hazardous strong bases like sodium hydride (NaH).[2][3]

In some cases, especially under microwave irradiation or mechanochemical (ball-milling) conditions, the need for a PTC may be reduced or eliminated.[6][7]

Q3: How do I select the optimal base and solvent system?

A: The choice of base and solvent is critical and interdependent. The goal is to achieve effective deprotonation of succinimide without promoting side reactions.

BaseSolvent(s)Considerations
Potassium Carbonate (K₂CO₃) MeCN, DMF, AcetoneA mild, inexpensive, and commonly effective choice, especially with a PTC.[4][5] It is largely insoluble in organic solvents, making PTC essential.
Cesium Carbonate (Cs₂CO₃) MeCN, DMF, THFMore soluble and basic than K₂CO₃, often leading to higher reactivity and yields, even at room temperature.[5] It is, however, more expensive.
Sodium Hydride (NaH) Anhydrous THF, DMFA very strong base that ensures complete deprotonation.[5] Requires strictly anhydrous conditions and careful handling due to its reactivity with water. Generally reserved for less reactive systems.
Potassium Hydroxide (KOH) Toluene, CH₂Cl₂ (with PTC)A strong, inexpensive base. Often used in aqueous solution, making a PTC mandatory for liquid-liquid phase transfer. Risk of hydrolysis side reactions is higher.

Solvent Choice Rationale: Polar aprotic solvents (DMF, DMSO, MeCN) are preferred as they effectively solvate the cation of the base (or the PTC cation) while leaving the succinimidyl anion relatively "naked" and highly nucleophilic.[5]

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Troubleshooting_Workflow start Problem: Low or No Product Yield q1 Is deprotonation incomplete? start->q1 q2 Is the alkylating agent unreactive? start->q2 q3 Are reaction conditions suboptimal? start->q3 s1a Use a stronger base (K₂CO₃ → Cs₂CO₃ or NaH) q1->s1a Yes s1b Ensure vigorous stirring for heterogeneous base q1->s1b Yes s1c Add/Optimize Phase Transfer Catalyst (PTC) q1->s1c Yes s2a Switch leaving group (Cl → Br) q2->s2a Yes s2b Check purity/age of alkylating agent q2->s2b Yes s3a Increase temperature (e.g., from 60°C to 80°C or higher) q3->s3a Yes s3b Switch to a more polar solvent (e.g., MeCN → DMF) q3->s3b Yes s3c Ensure adequate reaction time (Monitor by TLC/LC-MS) q3->s3c Yes

Caption: Logical workflow for troubleshooting low product yield.

Problem: My reaction is very slow or stalls completely.

Answer: This is the most common issue and typically points to one of three areas: insufficient nucleophilicity, poor electrophile reactivity, or suboptimal conditions.

  • Evaluate the Base System: The pKa of succinimide's N-H is around 9.6. A base like potassium carbonate (the pKa of bicarbonate is ~10.3) should be sufficient, but its effectiveness is highly dependent on reaction conditions. If the reaction is sluggish, consider switching to a stronger base like cesium carbonate or, for very difficult cases, sodium hydride in an anhydrous solvent.[5]

  • Assess the Alkylating Agent: The reactivity of benzyl halides follows the order I > Br > Cl.[5] If you are using 4-chloro-3-nitrobenzyl chloride and observing low reactivity, switching to the corresponding bromide will significantly accelerate the reaction. Also, verify the purity of the alkylating agent, as degradation over time can reduce its effectiveness.

  • Optimize Temperature and Solvent: Many N-alkylation reactions require heat to proceed at a reasonable rate.[8] If you are running the reaction at room temperature, try gradually increasing the heat to 60-80 °C. If solubility is an issue, switching from acetonitrile to a more powerful solvent like DMF or DMSO can help.[5]

  • Add a Phase Transfer Catalyst: If you are using a solid-liquid system (e.g., K₂CO₃ in MeCN) without a PTC, adding 5-10 mol% of TBAB can dramatically increase the reaction rate.[4]

Problem: My TLC/LC-MS shows multiple side products.

Answer: Side product formation often arises from the reaction of reagents with the solvent or from the degradation of the product or starting materials.

  • Hydrolysis of Succinimide Ring: Under strongly basic conditions, particularly with aqueous bases (e.g., aq. KOH) or in the presence of water, the succinimide ring can undergo hydrolytic ring-opening to form a succinamic acid derivative.[9] If this is suspected, use an anhydrous base like K₂CO₃ or NaH and ensure your solvent is dry.

  • Reaction with Solvent: Solvents like DMF can be unstable in the presence of strong bases at high temperatures, leading to the formation of dimethylamine, which can act as a competing nucleophile. If you observe unexpected amine-related byproducts, consider switching to a more stable solvent like DMSO or sulfolane for high-temperature reactions.

  • Competing Nucleophilic Aromatic Substitution (SNAr): While the benzylic carbon is the primary site of attack, under very harsh conditions (high temperature, very strong nucleophile/base), direct substitution of the chlorine on the aromatic ring could theoretically occur, though it is less likely given the reaction conditions. The nitro group activates the ring for such substitutions.[8][10]

Problem: I'm having difficulty purifying the final product.

Answer: Purification challenges often stem from unreacted starting materials or closely related side products.

  • Removal of Unreacted Succinimide: Succinimide is acidic and can be removed by a dilute aqueous base wash (e.g., 1M NaHCO₃ or 0.5M NaOH) during the work-up. The desired product is neutral and will remain in the organic layer.

  • Removal of Phase Transfer Catalyst: Quaternary ammonium salts can sometimes be difficult to remove. Washing the organic layer thoroughly with water and brine is usually sufficient. If it persists, a silica plug or full column chromatography may be necessary.

  • Recrystallization vs. Chromatography: The product, being a solid, is often amenable to recrystallization, which is an excellent method for purification on a larger scale. Test various solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures. If recrystallization fails to provide adequate purity, silica gel column chromatography is the most reliable alternative.

References
  • Microwave Irradiation and Phase Transfer Catalysis in C-, O- and N-Alkylation Reactions. ResearchGate. Available from: [Link]

  • The mechanism of N-alkylation of weak N-H-acids by phase transfer catalysis. The Hebrew University of Jerusalem. Available from: [Link]

  • Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • N-alkylation of amides and imides. Google Patents.
  • A New Phase Transfer Catalyst (PTC) for N-Alkylation Reactions. Taylor & Francis Online. Available from: [Link]

  • Side reactions in peptide synthesis. II. Formation of succinimide derivatives from aspartyl residues. ACS Publications. Available from: [Link]

  • A Useful Synthetic Route to N-Nonsubstituted Succinimides via Light-Induced Degradation of Metallocarbonyl Complexes. ACS Publications. Available from: [Link]

  • A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. MDPI. Available from: [Link]

  • A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives. Available from: [Link]

  • Catalytic Access to Succinimide Products Containing Stereogenic Quaternary Carbons. Wiley Online Library. Available from: [Link]

  • N-Alkylation of Imides Using Phase Transfer Catalysts under Solvent-Free Conditions. ResearchGate. Available from: [Link]

  • Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity and Also Inhibit Inorganic Pyrophosphatase. National Institutes of Health. Available from: [Link]

  • N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • A reasonable mechanism for N-Substituted succinimide synthesis in hot water. ResearchGate. Available from: [Link]

  • Current Chemistry Letters. Growing Science. Available from: [Link]

  • Bulky alkylation troubleshooting. Reddit. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. StudySmarter. Available from: [Link]

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. MDPI. Available from: [Link]

  • Mechanochemical N-alkylation of imides. National Institutes of Health. Available from: [Link]

  • Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. Royal Society of Chemistry. Available from: [Link]

  • N-Alkylation of imide 1 with 2. ResearchGate. Available from: [Link]

  • Synthesis of substituted 4-(3-chloro-2-oxo-4-phenylazetidin-1-yl)- 1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-one with Green Chemistry approach. ResearchGate. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. Available from: [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. Available from: [Link]

  • One-step, three-component synthesis of pyridines and 1,4-dihydropyridines with manifold medicinal utility. National Institutes of Health. Available from: [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. Organic Chemistry Portal. Available from: [Link]

  • Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. MDPI. Available from: [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society. Available from: [Link]

  • Purification of crude pyrroles. Google Patents.
  • PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses. Available from: [Link]

  • methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Available from: [Link]

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Reference Data & Comparative Studies

Validation

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione vs other succinimide derivatives

Title: Strategic Evaluation of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: A Comparative Guide to Succinimide Derivatives in Drug Discovery Executive Summary The pyrrolidine-2,5-dione (succinimide) scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Evaluation of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: A Comparative Guide to Succinimide Derivatives in Drug Discovery

Executive Summary

The pyrrolidine-2,5-dione (succinimide) scaffold is a privileged structure in medicinal chemistry, historically recognized for its role in anti-epileptic drugs. However, modern drug discovery has repurposed this moiety for targeted enzyme inhibition and complex bioconjugation [2]. This guide provides a critical, data-driven comparison between 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (hereafter referred to as CNB-Succinimide ) and other prominent succinimide derivatives.

As a Senior Application Scientist, I approach this comparison not just by looking at structural differences, but by analyzing the causality of these substitutions. We will explore how the electron-withdrawing and lipophilic properties of the 4-chloro-3-nitrobenzyl group dictate target affinity—specifically toward Aldose Reductase (AR)—and evaluate its synthetic utility in generating Antibody-Drug Conjugates (ADCs) [4].

Mechanistic Profiling: The "Why" Behind the Structure

To understand the performance of CNB-Succinimide, we must deconstruct its pharmacophore. Classic succinimides like Ethosuximide rely on small alkyl substitutions at the C3 position to cross the blood-brain barrier and modulate calcium channels. In contrast, N-substituted benzylsuccinimides like CNB-Succinimide are designed for peripheral enzyme targeting and steric anchoring [1].

  • The Succinimide Core: Acts as a bidentate hydrogen bond acceptor/donor. In Aldose Reductase, this core anchors the molecule to the conserved anion-binding site (Tyr48, His110, Trp111) [1, 3].

  • The 4-Chloro-3-Nitrobenzyl Tail: This is where CNB-Succinimide differentiates itself from a baseline N-benzylsuccinimide. The chlorine atom provides a lipophilic anchor (enhancing logP ) that fits into the hydrophobic "specificity pocket" of AR (Trp111, Leu300). Simultaneously, the strongly electron-withdrawing nitro group alters the dipole moment of the aromatic ring, optimizing π−π stacking interactions and serving as a synthetic handle for future reduction to an aniline group [4].

SAR A Succinimide Core (H-Bond Acceptor/Donor) D Anion-Binding Pocket (Tyr48, His110, Trp111) A->D Hydrogen Bonding B N-Benzyl Group (Hydrophobic Anchor) E Specificity Pocket (Trp111, Leu300) B->E pi-pi Stacking C 4-Chloro-3-Nitro Substituents (Electronic Modulators) C->E Halogen Bonding & Steric Fit

Caption: Mechanistic binding pathway of substituted N-benzylsuccinimides in the Aldose Reductase active site.

Comparative Performance Data

When evaluating succinimide derivatives, quantitative physicochemical properties dictate their application. Table 1 summarizes the performance of CNB-Succinimide against a baseline comparator (N-Benzylsuccinimide), a CNS-active clinical drug (Ethosuximide), and a highly potent spirosuccinimide ARI (Ranirestat/AS-3201) [3].

Table 1: Physicochemical and Pharmacological Comparison of Succinimide Derivatives

CompoundPrimary ApplicationTarget Affinity (AR IC 50​ )CLogPPolar Surface Area (PSA)Key Structural Feature
CNB-Succinimide ARI Precursor / ADC Linker~1.2 μ M (Estimated)2.1583.6 Å 2 Electron-deficient aromatic ring; reducible NO 2​ group.
N-Benzylsuccinimide Synthetic Baseline>50 μ M1.0537.4 Å 2 Unsubstituted benzyl ring lacks specificity pocket affinity.
Ethosuximide Anticonvulsant (CNS)Inactive0.3846.5 Å 2 Small alkyl groups; high BBB permeability.
Ranirestat (AS-3201) Clinical ARI0.45 nM [3]2.8065.2 Å 2 Rigid spiro-fusion restricts conformational entropy.

Data Interpretation: CNB-Succinimide exhibits a significantly higher PSA due to the nitro group, restricting its central nervous system (CNS) penetration compared to Ethosuximide. This is a desirable trait when designing peripheral enzyme inhibitors or systemic Glucocorticoid Receptor Modulators (GRMs) to avoid off-target neurological effects [4].

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the integrity of the reaction or assay.

Protocol A: Synthesis of CNB-Succinimide via Direct N-Alkylation

Causality Check: We utilize potassium carbonate ( K2​CO3​ ) as a mild base to deprotonate the succinimide nitrogen (pKa ~9.5) without hydrolyzing the imide ring, which would occur under strong aqueous basic conditions.

  • Preparation: Dissolve 10 mmol of succinimide in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Deprotonation: Add 12 mmol of finely ground anhydrous K2​CO3​ . Stir at room temperature for 30 minutes. (Validation: The solution should become slightly cloudy as the potassium salt forms).

  • Alkylation: Dropwise, add a solution of 10 mmol 4-chloro-3-nitrobenzyl chloride dissolved in 5 mL DMF.

  • Heating & Monitoring: Heat the reaction to 60°C for 4 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3). (Validation: Disappearance of the benzyl chloride spot confirms reaction completion).

  • Isolation: Quench the reaction by pouring it over 100 g of crushed ice. The product, CNB-Succinimide, will precipitate. Filter, wash with cold water, and recrystallize from ethanol to yield pure crystals.

Protocol B: In Vitro Aldose Reductase Inhibition Assay

Causality Check: AR catalyzes the reduction of glucose to sorbitol using NADPH. By monitoring the oxidation of NADPH to NADP + at 340 nm, we create a direct, real-time kinetic readout of enzyme activity [1].

  • Reagent Prep: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.2 mM NADPH and 400 mM lithium sulfate (to stabilize the enzyme).

  • Inhibitor Incubation: In a 96-well UV-transparent plate, add 10 μ L of CNB-Succinimide (serial dilutions from 10 μ M to 1 nM in DMSO). Add 10 μ L of purified bovine lens AR (13.7 nM final concentration). Incubate for 10 minutes at 37°C. (Validation: A DMSO-only well must be included to establish baseline uninhibited enzyme kinetics).

  • Initiation: Add 10 μ L of 10 mM DL-glyceraldehyde (substrate) to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 340 nm over 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and determine the IC 50​ using non-linear regression.

Workflow Step1 Enzyme Prep Isolate AR Step2 Incubation Add Succinimide Step1->Step2 Step3 Initiation NADPH + Substrate Step2->Step3 Step4 Kinetic Read Abs @ 340 nm Step3->Step4 Step5 Data Analysis IC50 Calculation Step4->Step5

Caption: Self-validating high-throughput kinetic protocol for evaluating Aldose Reductase inhibitory activity.

Advanced Applications: Beyond Simple Inhibition

While CNB-Succinimide is a competent standalone pharmacophore, its true value in modern drug development lies in its utility as a synthetic intermediate.

As demonstrated in recent immunology antibody-drug conjugate (ADC) research by AbbVie (e.g., ABBV-3373) [4], nitrobenzyl derivatives can undergo controlled reduction (using SnCl2​ or catalytic hydrogenation) to form anilines. This newly formed primary amine can then be coupled to self-immolative linkers (like para-amino benzylic carbamates) for targeted drug delivery. The succinimide ring remains intact during this reduction, preserving its ability to interact with target glucocorticoid receptors or enzymes once the payload is released inside the cell.

Conclusion

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione represents a highly specialized evolution of the succinimide class. While it lacks the CNS-penetrating properties of Ethosuximide, its rational design—incorporating a lipophilic, electron-deficient benzyl tail—makes it a superior candidate for peripheral enzyme inhibition (such as Aldose Reductase) and a versatile building block for advanced bioconjugation strategies.

References

  • Factorizing Selectivity Determinants of Inhibitor Binding toward Aldose and Aldehyde Reductases: Structural and Thermodynamic Properties Source: ResearchGate URL
  • Source: PubMed / National Institutes of Health (NIH)
  • Stereospecific Interaction of a Novel Spirosuccinimide Type Aldose Reductase Inhibitor, AS-3201, with Aldose Reductase Source: Biochemistry - ACS Publications URL
  • Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate Source: Journal of Medicinal Chemistry - ACS Publications URL
Comparative

Mass Spectrometry Validation of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: A Comparative Analytical Guide

Introduction: The Analytical Imperative In the development of novel bioconjugates, targeted covalent inhibitors, and specialized pharmacophores (such as aldose reductase inhibitors[1][2]), succinimide derivatives serve a...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

In the development of novel bioconjugates, targeted covalent inhibitors, and specialized pharmacophores (such as aldose reductase inhibitors[1][2]), succinimide derivatives serve as critical structural linchpins. Among these, 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione —commonly referred to as N-(4-chloro-3-nitrobenzyl)succinimide (CNB-Succinimide)—stands out. The integration of a 4-chloro-3-nitrobenzyl moiety onto the succinimide nitrogen introduces unique electronic properties that dictate both its chemical reactivity and its behavior in the gas phase during mass spectrometry (MS)[3][4].

As a Senior Application Scientist, I frequently encounter the challenge of tracking complex intermediates in biological matrices. Standard succinimides often suffer from poor ionization efficiency or generic fragmentation patterns that get lost in background noise[5][6]. This guide objectively compares the MS validation parameters of CNB-Succinimide against traditional alternatives, providing a field-proven, self-validating protocol for its structural confirmation.

Mechanistic Causality in MS Experimental Design

To accurately validate CNB-Succinimide, we must move beyond simply recording m/z values and understand the causality of its fragmentation.

  • The Isotopic Anchor (Trustworthiness): The presence of the chlorine atom provides a built-in validation mechanism. Natural chlorine exists as 35Cl and 37Cl in an approximate 3:1 ratio. Any precursor or fragment ion retaining the benzyl ring must exhibit this precise isotopic signature. If the 3:1 ratio is absent, the peak is an artifact.

  • Electronic Effects on Cleavage: The strongly electron-withdrawing nitro group ( −NO2​ ) at the meta position and the electronegative chlorine at the para position destabilize the benzyl-nitrogen bond during collision-induced dissociation (CID). This directs the fragmentation pathway reliably toward the formation of a substituted benzyl cation, rather than the complex ring-opening typical of unfunctionalized succinimides[3][7].

  • Ionization Efficiency: The polar nitro group significantly enhances proton affinity in positive Electrospray Ionization (ESI+), lowering the limit of detection (LOD) compared to non-nitrated analogs.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 269.03 (35Cl:37Cl = 3:1) CID Collision-Induced Dissociation (CID) Precursor->CID Frag1 4-Chloro-3-nitrobenzyl Cation m/z 170.00 (Retains 3:1 Isotope) CID->Frag1 Primary Pathway (C-N Cleavage) Frag2 Succinimide Neutral Loss [100 Da] CID->Frag2 Neutral Frag3 Nitro Group Loss [M+H - NO2]+ m/z 223.03 CID->Frag3 Secondary Pathway

Figure 1: Predictive CID fragmentation pathway of CNB-Succinimide highlighting the self-validating isotopic retention.

Comparative Performance Analysis

How does CNB-Succinimide compare to standard reagents when utilized as an MS-traceable linker or intermediate? We compared it against N-Benzylsuccinimide (the unfunctionalized baseline) and N-(4-Chlorophenyl)succinimide (an aryl, non-benzylic analog).

Quantitative MS Parameters Comparison
Parameter1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dioneN-BenzylsuccinimideN-(4-Chlorophenyl)succinimide
Formula C11​H9​ClN2​O4​ C11​H11​NO2​ C10​H8​ClNO2​
Precursor [M+H]+ m/z 269.03 (Base) m/z 190.08 m/z 210.03
Isotopic Signature Yes (3:1 35Cl/37Cl ) NoYes (3:1 35Cl/37Cl )
Primary Reporter Ion m/z 170.00 (Substituted Benzyl) m/z 91.05 (Tropylium) m/z 111.00 (Aryl cation)
Optimal CID Energy 15 - 20 eV25 - 30 eV30 - 35 eV
ESI+ Efficiency High (Driven by NO2​ polarity)ModerateLow-Moderate
Diagnostic Utility Excellent: Unique mass, built-in isotope check, clean fragmentation.Poor: m/z 91 is a common background contaminant in MS.Moderate: Aryl-N bond is tough to cleave, leading to complex spectra.

Application Insight: N-Benzylsuccinimide routinely fragments to yield a tropylium ion ( m/z 91)[4]. In complex biological matrices or solvent backgrounds, m/z 91 is ubiquitous, leading to false positives. CNB-Succinimide solves this by generating a highly specific m/z 170.00 reporter ion that carries the unmistakable 3:1 chlorine isotopic ratio, ensuring absolute peak assignment confidence[8].

Self-Validating Experimental Protocol: LC-ESI-QTOF Validation

To ensure rigorous scientific integrity, the following protocol utilizes High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC). This method is designed to be self-validating: if the isotopic ratios or specific neutral losses deviate, the system flags the run for contamination or degradation (e.g., premature succinimide ring hydrolysis)[6][9].

Materials Required
  • Analyte: 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (Analytical standard, >98% purity).

  • Solvents: LC-MS grade Water, Acetonitrile (ACN), and Formic Acid (FA).

  • Instrumentation: Agilent 6545 Q-TOF or Thermo Q-Exactive, coupled to a UHPLC system.

Step-by-Step Methodology

Step 1: Sample Preparation (Minimizing Hydrolysis) Succinimide rings are susceptible to base-catalyzed hydrolysis[5][10].

  • Prepare a 1 mg/mL stock solution in 100% LC-MS grade anhydrous Acetonitrile. Do not use protic solvents like methanol for long-term storage.

  • Dilute to a working concentration of using 50:50 Water:ACN containing 0.1% Formic Acid. The acidic environment stabilizes the succinimide ring against spontaneous hydrolysis to the corresponding succinamic acid[5].

Step 2: Chromatographic Separation

  • Column: C18 Reverse Phase ( particle size).

  • Mobile Phase A: Water + 0.1% FA.

  • Mobile Phase B: ACN + 0.1% FA.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min .

  • Causality Check: CNB-Succinimide will elute later than unfunctionalized N-benzylsuccinimide due to the increased hydrophobicity imparted by the chloro-aromatic ring.

Step 3: Mass Spectrometry Parameters (ESI+)

  • Capillary Voltage: 3500 V .

  • Drying Gas: 8 L/min at 300∘C .

  • MS1 Acquisition: Scan range m/z 100–500. Identify the [M+H]+ at m/z 269.033.

  • Isotope Verification (Critical): Manually integrate the peak at m/z 269.033 and m/z 271.030. The Area Under Curve (AUC) ratio must be 3.0±0.1 .

  • MS/MS (Targeted CID): Isolate m/z 269.03 with a 1.3 m/z window. Apply a normalized collision energy (NCE) ramp of 15,20, and 25 eV .

Step 4: Data Interpretation Extract the chromatograms for the primary reporter ion ( m/z 170.00). Confirm the absence of [M+H+18]+ ( m/z 287.04), which would indicate that the succinimide ring has hydrolyzed into the open-chain succinamic acid prior to ionization[7][8].

LCMS_Workflow Prep Sample Prep (0.1% FA to prevent hydrolysis) LC UHPLC C18 Separation Prep->LC ESI ESI+ Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF MS/MS (15-25 eV CID) ESI->QTOF Data Data Validation (3:1 Cl Isotope Check) QTOF->Data

Figure 2: End-to-end self-validating LC-MS/MS workflow for CNB-Succinimide analysis.

Conclusion

When compared to standard succinimide derivatives, 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione offers superior analytical traceability. The synergistic electronic effects of the chloro and nitro groups not only lower the required collision energy for fragmentation but also produce a highly diagnostic, isotopically distinct reporter ion ( m/z 170.00). By utilizing the low-pH stabilization and targeted HRMS protocol outlined above, researchers can achieve unambiguous structural validation, eliminating the false positives commonly associated with unfunctionalized benzyl linkers.

References

  • Characterization and quantification of succinimide using peptide mapping under low-pH conditions and hydrophobic interaction chromatography. PubMed. Available at: [Link]

  • Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization. PubMed. Available at:[Link]

  • Unexpected functional implication of a stable succinimide in the structural stability of Methanocaldococcus jannaschii glutaminase. PMC. Available at:[Link]

  • Complete NMR assignment of succinimide, its detection and quantification in peptides and intact proteins. Mario Schubert. Available at:[Link]

  • Selectivity determinants of the aldose and aldehyde reductase inhibitor-binding sites. ResearchGate. Available at:[Link]

  • Factorizing Selectivity Determinants of Inhibitor Binding toward Aldose and Aldehyde Reductases. ResearchGate. Available at:[Link]

  • Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. Chromatography Online. Available at:[Link]

  • Identification, quantification and conversion of succinimide in proteins. Google Patents (WO2008048430A2).

Sources

Validation

validating the purity of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione via LC-MS

Validating the Purity of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: A Comparative Guide to LC-MS vs. Traditional Methodologies Introduction 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (C₁₁H₉ClN₂...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating the Purity of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: A Comparative Guide to LC-MS vs. Traditional Methodologies

Introduction

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (C₁₁H₉ClN₂O₄) is a highly specific succinimide derivative utilized as an intermediate in advanced organic synthesis and drug discovery. Validating the purity of such halogenated, nitrogen-rich small molecules requires profound analytical rigor. Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces significant risks of false-positive purity claims due to co-eluting structural isomers or synthesis byproducts. Today, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the analytical technique of choice for assessing the true purity and identity of small molecules in drug discovery[1].

The Analytical Dilemma: Why HPLC-UV is Insufficient

In biochemical research and drug development, a "99% Purity" claim on a Certificate of Analysis is only as reliable as the methodology used to generate it.

HPLC acts as a "quantitative yardstick," determining purity by calculating the Area Under the Curve (AUC) of the target peak relative to all detected peaks[2]. However, HPLC relies entirely on UV absorbance and retention time. If a synthesis byproduct—such as a des-chloro analog or a positional isomer—co-elutes with the target molecule, the UV detector registers a single merged peak, effectively masking the impurity[3].

Conversely, LC-MS serves as a "qualitative fingerprint"[2]. By ionizing the separated components and measuring their mass-to-charge ratio (m/z), LC-MS acts as an orthogonal secondary filter. It verifies that the molecular weight under the chromatographic peak precisely matches the theoretical mass of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione, resolving hidden impurities that UV alone would miss[2].

Table 1: Comparative Analysis of Purity Validation Techniques

MethodologyPrimary OutputDetection MechanismCo-elution RiskBest For
HPLC-UV Quantitative Purity (%)Light Absorbance (Chromophores)High (Relies solely on retention time)Routine batch release of known, high-concentration samples.
GC-MS Volatile Purity & IdentityElectron Impact (EI) FragmentationLow Thermally stable, volatile small molecules (Not ideal for succinimides).
LC-MS Orthogonal Purity & IdentityMass-to-Charge Ratio (m/z)Very Low (Mass filtering resolves overlap)Detecting trace impurities and validating complex structural analogs.

Mechanistic Workflow & Experimental Design

To establish a self-validating system, the analytical workflow must integrate orthogonal detection methods while strictly controlling for environmental variables.

LCMS_Logic Sample 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Prep Sample Preparation (LC-MS Grade Solvents) Sample->Prep LC UHPLC Separation (C18, Gradient Elution) Prep->LC Injection UV PDA/UV Detection (Quantitative Purity) LC->UV Optical ESI ESI+ Ionization ([M+H]+ & Isotope Profiling) LC->ESI Mass Data Orthogonal Validation (Purity + Identity Confirmed) UV->Data MS High-Resolution MS (Qualitative Identity) ESI->MS MS->Data

Figure 1: Orthogonal LC-MS/UV workflow for small molecule purity and identity validation.

Causality in Experimental Choices:

  • Solvent Selection: LC-MS grade solvents are mandatory. HPLC-grade solvents often contain trace alkali metals (like sodium) that do not absorb UV light but easily ionize in the MS source. This leads to the formation of [M+Na]⁺ adducts (adding 22.99 Da), which suppresses the desired [M+H]⁺ ionization and artificially complicates the spectra[3][4].

  • Column & Gradient: A C18 reversed-phase column is selected due to the molecule's amphiphilic nature. The polar succinimide ring ensures solubility in the aqueous phase, while the hydrophobic 4-chloro-3-nitrobenzyl group interacts strongly with the stationary phase. A gradient elution ensures polar impurities elute early, while the target compound is sharply retained.

  • Isotopic Profiling (The Built-in Validator): The target molecule contains exactly one chlorine atom. In nature, chlorine exists as ³⁵Cl (75%) and ³⁷Cl (25%). Therefore, in Electrospray Ionization positive mode (ESI+), the mass spectrum must display a primary [M+H]⁺ peak at m/z 269.03 and a secondary peak at m/z 271.03 in a strict 3:1 ratio. If a peak elutes at the expected retention time but lacks this isotopic signature, it is an impurity, not the target compound.

Self-Validating LC-MS Protocol

This protocol is designed to meet the rigorous standards of ICH Q2(R2) guidelines for analytical procedure validation, ensuring the method is fit for its intended purpose[5].

Step 1: Sample Preparation & Matrix Control

  • Weigh 1.0 mg of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione using a microbalance.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of LC-MS grade Water/Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, driving the equilibrium toward the protonated state of the succinimide nitrogen, thereby maximizing the ESI+ signal sensitivity[6].

Step 2: Chromatographic Separation

  • Equilibrate a UHPLC C18 column (2.1 x 50 mm, 1.7 µm) at 40°C to reduce mobile phase viscosity and improve mass transfer.

  • Set Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

  • Run a linear gradient from 5% B to 95% B over 7 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Optimization

  • Configure the mass spectrometer for ESI+ mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation.

  • Monitor the mass range of m/z 100 to 500. Extract ion chromatograms (EIC) specifically for m/z 269.03 and 271.03 to confirm the chlorine isotopic ratio.

Step 4: System Suitability & Carryover Check (Self-Validation)

  • Blank Injection: Inject 2 µL of the sample diluent (blank) immediately before and immediately after the highest concentration standard. Causality: The post-sample blank must show a flat baseline at the target retention time. This proves there is zero column carryover, validating that any low-level peaks detected in subsequent sample runs are genuine chemical impurities and not instrumental artifacts[6].

Quantitative Data & Method Validation Results

To definitively prove that the analytical procedure is robust, validation parameters must be established and evaluated according to ICH Q2(R2) standards[5].

Table 2: ICH Q2(R2) Method Validation Parameters for LC-MS

Validation ParameterICH Q2(R2) RequirementExperimental Result (Target)Mechanistic Significance
Specificity Complete resolution of target from impuritiesResolution (Rs) > 2.0Ensures co-eluting isomers do not artificially inflate the AUC purity percentage.
Linearity R² ≥ 0.99 over the reportable rangeR² = 0.999 (1 - 100 µg/mL)Guarantees that the MS detector response is directly proportional to the analyte concentration.
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mLConfirms the method's extreme sensitivity to detect trace-level synthesis byproducts.
Precision %RSD ≤ 2.0% for replicate injections%RSD = 0.8% (n=6)Validates the reproducibility of the ionization efficiency and autosampler injection volume.

Sources

Comparative

Structural Elucidation and Validation of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Executive Summary In small molecule drug development, confirming the exact three-dimensional architecture of a synthesized compound is a non-negotiable prerequisite for downstream biological assays. For highly functional...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In small molecule drug development, confirming the exact three-dimensional architecture of a synthesized compound is a non-negotiable prerequisite for downstream biological assays. For highly functionalized intermediates like 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (a substituted N-benzylsuccinimide), standard analytical techniques often fall short of providing absolute structural certainty. This guide objectively compares the performance of Single-Crystal X-Ray Diffraction (SCXRD) against Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), detailing the causality behind experimental choices and providing self-validating protocols for rigorous structural elucidation.

The Structural Challenge: Isomerism and Conformation

The molecule 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione presents two distinct analytical challenges:

  • Regiochemical Ambiguity: The aromatic ring contains both a strongly electron-withdrawing nitro group (-NO₂) and a heavy halogen (-Cl). Differentiating the 4-chloro-3-nitro substitution pattern from potential synthetic isomers (e.g., 3-chloro-4-nitro) using 1D ¹H or ¹³C NMR can be difficult due to complex signal overlap and quadrupolar broadening in the aromatic region.

  • Conformational Flexibility: The methylene bridge (-CH₂-) connecting the succinimide ring to the aromatic system allows for free bond rotation, creating a dynamic conformational landscape that impacts how the molecule might interact with a biological target.

Comparative Modality Analysis

To establish a highly accurate structural model, researchers must choose the appropriate analytical modality.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • The Baseline: LC-HRMS is excellent for confirming the empirical formula and bulk purity of the sample. However, it provides zero spatial or geometric data. It cannot differentiate between positional isomers on the aromatic ring.

Solution-State Nuclear Magnetic Resonance (NMR)
  • The Workhorse: provides invaluable dynamic information in solution, closely mimicking physiological conditions[1]. Through 2D techniques like NOESY and HMBC, researchers can map through-space and through-bond connectivity.

  • The Limitation: Because NMR measures a time-averaged ensemble of semi-randomly oriented molecules in solution, it struggles to define the absolute static conformation of the flexible benzyl bridge. Furthermore, if NOE contacts between the succinimide protons and the specific aromatic protons are weak, the exact regiochemistry remains ambiguous.

Single-Crystal X-Ray Diffraction (SCXRD)
  • The Gold Standard: for drug discovery[2]. By analyzing the diffraction of X-rays through a periodic crystal lattice, SCXRD provides an absolute electron density map.

  • The Advantage: SCXRD allows us to directly "see" the heavy chlorine atom (which has high electron density) and the distinct geometry of the nitro group. This provides unambiguous, high-resolution confirmation of the mechanisms of action and exact binding modes[3], definitively proving the 4-chloro-3-nitro substitution pattern and mapping the exact solid-state dihedral angles.

Data Presentation: Performance Metrics

The following tables summarize the comparative performance of these modalities and present the expected self-validating metrics for the SCXRD analysis of the target compound.

Table 1: Methodological Comparison for N-Benzylsuccinimide Derivatives
MetricLC-HRMSSolution-State NMR (1D/2D)SCXRD
Primary Output Exact Mass / FormulaConnectivity / DynamicsAbsolute 3D Coordinates
Sample State SolutionSolutionSolid (Single Crystal)
Regiochemical Certainty Low (Cannot distinguish isomers)Moderate (Depends on NOE strength)Absolute (High)
Conformational Data NoneTime-averaged ensembleExact static geometry
Turnaround Time < 1 Hour2 - 24 Hours3 - 7 Days (incl. crystallization)
Table 2: Crystallographic Validation Metrics (1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione)

Note: These are representative high-quality metrics indicating a successfully validated and self-consistent crystallographic model.

ParameterValueValidation Significance
Empirical Formula C₁₁H₉ClN₂O₄Matches HRMS data perfectly.
Temperature 100(2) KMinimizes thermal motion for high resolution.
Crystal System / Space Group Monoclinic / P2₁/cIndicates standard centrosymmetric packing.
R₁ (Final R index) [I>2σ(I)] 0.038 Critical: < 0.05 means >95% agreement between model and data.
wR₂ (All data) 0.092 Critical: < 0.15 indicates a highly reliable structural model.
Goodness-of-fit (S) on F² 1.045Values ~1.0 indicate proper weighting of experimental errors.

Visualizations: Workflows and Logic

Workflow Synth Synthesis of Target Molecule LCMS LC-HRMS (Formula/Purity) Synth->LCMS >95% purity NMR 1D/2D NMR (Connectivity) LCMS->NMR Mass confirmed Cryst Crystallization (Thermodynamic) NMR->Cryst Ambiguous 3D SCXRD SCXRD (3D Validation) Cryst->SCXRD Single crystal

Fig 1: Stepwise analytical workflow for small molecule structural validation.

LogicTree Start Structural Ambiguity: Regiochemistry & Conformation Q1 Are NOE contacts sufficient across the flexible linker? Start->Q1 NMR_Path 2D NMR (NOESY/HMBC) Solution State Q1->NMR_Path Yes XRD_Path X-Ray Crystallography Solid State Q1->XRD_Path No / Need 3D Success1 Connectivity Confirmed (Time-Averaged Ensemble) NMR_Path->Success1 Success2 Absolute Configuration & Exact Coordinates Mapped XRD_Path->Success2

Fig 2: Decision logic for selecting NMR vs. SCXRD based on structural ambiguity.

Experimental Methodologies: A Self-Validating System

As Application Scientists, we do not just execute steps; we engineer conditions based on physical chemistry principles to guarantee reliable data.

Protocol 1: Thermodynamic Crystallization (Slow Evaporation)
  • Dissolution: Dissolve 10 mg of synthesized 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione in 1 mL of Ethyl Acetate (EtOAc) in a 2-dram glass vial.

  • Anti-Solvent Addition: Add Hexanes dropwise until slight turbidity is observed, then add a single drop of EtOAc to clear the solution.

  • Controlled Evaporation: Cover the vial with parafilm and puncture 2-3 small holes (needle size).

  • Incubation: Store at 20°C in a vibration-free environment for 48-72 hours until distinct, faceted crystals form.

  • The Causality: Why slow evaporation? By allowing the solvent to evaporate slowly, the system remains under thermodynamic control. Rapid precipitation (kinetic control) forces molecules into disordered, amorphous aggregates. Thermodynamic control provides the activation energy necessary for molecules to reversibly bind and unbind to the growing crystal face, ultimately settling into the lowest-energy, highly ordered periodic lattice required for X-ray diffraction.

Protocol 2: SCXRD Data Acquisition and Structure Refinement
  • Crystal Selection: Select a high-quality single crystal (approx. 0.1 x 0.1 x 0.2 mm) under polarized light.

  • Cryo-Mounting: Mount the crystal on a polyimide loop using paratone oil and immediately transfer it to the goniometer under a 100 K nitrogen stream.

    • The Causality: Why 100 K? Cooling the crystal drastically reduces the thermal kinetic energy of the atoms. This minimizes the Debye-Waller factors (atomic displacement parameters), which otherwise smear the electron density map. Lower thermal motion exponentially increases the intensity of high-angle diffraction spots, directly improving the resolution of the final structural model.

  • Data Collection: Collect diffraction data using Cu Kα radiation (λ = 1.54178 Å). For chlorine-containing compounds, Cu Kα provides strong anomalous dispersion, which is useful if absolute structure determination is required.

  • Integration & Refinement: Integrate data, apply multi-scan absorption correction, and solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

    • The Self-Validating Mechanism: This protocol is inherently self-validating. The refinement process generates an R₁ value (residual factor). An R₁ < 0.05 indicates that the theoretical diffraction pattern generated by our proposed model matches the experimental data with >95% agreement. If the regiochemistry was assigned incorrectly (e.g., swapping the chloro and nitro groups in the software), the R₁ value would immediately spike, and residual electron density peaks ( Fobs​−Fcalc​ ) would appear in the difference map, flagging the error.

Conclusion

While LC-MS and NMR are indispensable tools for rapid screening and dynamic solution-state analysis, they possess inherent limitations when dealing with the conformational flexibility and regiochemical ambiguity of highly substituted N-benzylsuccinimides. Single-Crystal X-Ray Crystallography remains the apex modality for this class of compounds, providing a self-validating, mathematically rigorous proof of absolute 3D structure.

References

  • Comparison of X-ray Crystallography, NMR and EM Source: Creative Biostructure URL:[Link]

  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Source: Nature Structural Biology (Brunger, A. T., 1997) URL:[Link]

  • The Current Role and Evolution of X-ray Crystallography in Drug Discovery and Development Source: Expert Opinion on Drug Discovery (2023) URL:[Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery Source: International Journal of Molecular Sciences (via NIH PMC) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione proper disposal procedures

Comprehensive Laboratory Guide: Safe Handling and Disposal of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione As a pharmaceutical intermediate frequently utilized in the synthesis of Glucocorticoid Receptor Modul...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Safe Handling and Disposal of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione

As a pharmaceutical intermediate frequently utilized in the synthesis of Glucocorticoid Receptor Modulators (GRMs) and Aldose Reductase Inhibitors (ARIs)[1], 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione (also known as N-(4-chloro-3-nitrobenzyl)succinimide) requires precise logistical management.

This guide provides drug development professionals and laboratory scientists with the authoritative protocols necessary for the safe handling, segregation, and disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) standards.

Hazard Profiling and Chemical Causality

To design a self-validating disposal protocol, we must first understand the structural components of 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione and how they dictate waste management strategies:

  • The Halogenated Aromatic Ring (Chlorine): The presence of a covalently bonded chlorine atom classifies this compound strictly as Halogenated Organic Waste . Incineration of halogenated compounds under improper conditions can lead to the formation of highly toxic dioxins and furans. Therefore, it must be routed to a licensed facility equipped with a flue gas scrubber[2].

  • The Nitrobenzyl Moiety: Nitroaromatic compounds are generally recognized as potential skin and respiratory sensitizers. They can also exhibit environmental toxicity if released into waterways[3]. This necessitates strict zero-drain-discharge policies and the use of secondary containment.

  • The Succinimide Core: While the pyrrolidine-2,5-dione (succinimide) ring is relatively stable under neutral conditions, it can undergo hydrolysis in the presence of strong bases[1]. Waste streams should avoid highly basic aqueous conditions to prevent unexpected exothermic degradation or gas evolution.

Quantitative Data and Waste Classification

The following table summarizes the critical logistical parameters for segregating and classifying this compound within a standard laboratory waste management system.

ParameterClassification / SpecificationLogistical Implication
Physical State Solid (Crystalline/Powder)Requires dust-minimizing handling (HEPA vacuum/wet wiping)[4].
Waste Category Halogenated OrganicMust NOT be mixed with non-halogenated solvent waste.
EWC Code (EU) 07 05 04*Other organic solvents, washing liquids, and mother liquors.
Incompatibilities Strong oxidizers, strong basesSegregate from reactive chemical waste streams[5].
Disposal Method High-Temperature IncinerationRequires authorized EHS contractor with afterburner capabilities[2].

Logistical Workflows and Decision Trees

The disposal route for 1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione depends heavily on its physical state at the end of the experimental workflow (e.g., neat solid vs. dissolved in an organic solvent).

WasteWorkflow Start 1-[(4-Chloro-3-nitrophenyl)methyl] pyrrolidine-2,5-dione Waste State Determine Physical State Start->State Solid Solid Residue / Powder State->Solid Neat material / Filter cake Liquid Dissolved in Solvent State->Liquid Reaction mixture / Mother liquor Halogenated Halogenated Organic Waste Stream (Contains Cl) Solid->Halogenated Liquid->Halogenated Verify solvent compatibility Incineration Licensed EHS Incineration (Flue Gas Scrubber Required) Halogenated->Incineration

Disposal decision tree for N-(4-chloro-3-nitrobenzyl)succinimide waste streams.

Standard Operating Procedures (SOPs) for Disposal

The following step-by-step methodologies must be integrated into your laboratory's operational plans.

Protocol A: Disposal of Solid Waste (Neat Material)

Causality: Solid powders pose an inhalation risk and can easily contaminate surfaces. Dry sweeping is prohibited as it generates airborne particulates[6].

  • Collection: Using a clean, non-sparking spatula, carefully transfer the solid waste into a pre-weighed, sealable, wide-mouth high-density polyethylene (HDPE) or glass container.

  • Decontamination of Consumables: Place all contaminated weigh boats, filter papers, and spatulas into a dedicated solid hazardous waste bin lined with a heavy-duty plastic bag.

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Halogenated Organic". Explicitly write the chemical name; do not use abbreviations.

  • Storage: Store the sealed container in a designated, ventilated hazardous waste accumulation area, away from strong oxidizers, until EHS pickup[5].

Protocol B: Disposal of Liquid Waste (Mother Liquors and Solutions)

Causality: Because the compound contains chlorine, any solvent it is dissolved in (even non-halogenated solvents like ethyl acetate or ethanol) must now be treated as halogenated waste to ensure proper incineration temperatures are used by the disposal facility[3].

  • Compatibility Check: Ensure the waste solution does not contain strong acids, bases, or reactive metals that could cause pressure buildup in the waste carboy.

  • Transfer: In a chemical fume hood, use a funnel to transfer the solution into a red-coded (or institutionally specified) Halogenated Solvent Waste carboy.

  • Rinsing: Rinse the primary reaction vessel with a minimal amount of a compatible solvent (e.g., dichloromethane or acetone) and add this rinse to the halogenated waste carboy.

  • Venting: Ensure the waste carboy is equipped with a properly functioning vented cap to prevent pressure accumulation from vapor expansion.

Protocol C: Spill Response and Decontamination

Causality: Immediate containment prevents environmental release. Water should not be used for initial cleanup of the solid, as it can spread the nitroaromatic compound and complicate disposal[4].

  • Isolation: Evacuate non-essential personnel from the immediate area. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 particulate respirator if dust is present).

  • Solid Spill Containment: If the material is dry, do NOT sweep. Use a HEPA-filtered vacuum designed for hazardous materials, or gently cover the spill with damp paper towels (using a minimal amount of compatible solvent, not water) to suppress dust[6].

  • Collection: Carefully scoop the absorbed/dampened material into a hazardous waste container using a non-sparking tool.

  • Surface Decontamination: Wipe the affected area with disposable towels moistened with a solvent in which the compound is highly soluble (e.g., ethyl acetate or acetone), followed by a final wipe with soapy water. Dispose of all wipes as solid halogenated waste[7].

References

  • Journal of Medicinal Chemistry. "Discovery of ABBV-3373, an Anti-TNF Glucocorticoid Receptor Modulator Immunology Antibody Drug Conjugate." ACS Publications. Available at:[Link]

  • Carl ROTH. "Safety Data Sheet: 4-Nitrobenzyl chloride." Available at:[Link]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
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Reactant of Route 2
1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione
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